Allyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXROGKLTLUQVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O, Array | |
| Record name | ALLYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2357 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27251-32-7 | |
| Record name | 2-Propen-1-ol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27251-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8020044 | |
| Record name | Allyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl alcohol appears as a clear colorless liquid with a mustard-like odor. Flash point 70 °F. Very toxic by inhalation and ingestion. Less dense than water (7.1 lb / gal). Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent, mustard-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, mustard-like odor. | |
| Record name | ALLYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2357 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propen-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/242 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ALLYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/60 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
206 °F at 760 mmHg (EPA, 1998), 96.9 °C, Azeotropic boiling point of 72.3% allyl alcohol and 27.7% water: 88.89 °C, 97.00 to 98.00 °C. @ 760.00 mm Hg, 97 °C, 205 °F | |
| Record name | ALLYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2357 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ALLYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/60 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
71.6 °F (EPA, 1998), 22 °C, 70 °F (21 °C) (closed cup), 90 °F (open cup), 70 °F (open cup); 75 °F (closed cup), 21 °C c.c., 70 °F | |
| Record name | ALLYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2357 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/242 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/60 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), Infinitely soluble in water at 20 °C, Miscible with alcohol, chloroform, ether, petroleum ether, 1000 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: >1000 (very soluble), Miscible | |
| Record name | ALLYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2357 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ALLYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Allyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.854 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8540 at 20 °C/4 °C, Bulk density: 7.11 lb/gal at 20 °C, Liquid heat capacity = 0.493 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.123 BTU-in/hr-sq ft-F at 77.09 °F; Saturated vapor density = 0.00375 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.327 BTU/lb-F at 70 °F, Relative density (water = 1): 0.9, 0.85 | |
| Record name | ALLYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2357 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/60 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0017.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.00 (Air = 1), Relative vapor density (air = 1): 2.0, 2 | |
| Record name | ALLYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2357 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/60 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
23.8 mmHg at 77 °F (EPA, 1998), 25.4 [mmHg], 25.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 17 mmHg | |
| Record name | ALLYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2357 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/242 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/192 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0095 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/60 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl alcohol | |
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Color/Form |
Colorless liquid, Mobile liquid | |
CAS No. |
107-18-6 | |
| Record name | ALLYL ALCOHOL | |
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Melting Point |
-200 °F (EPA, 1998), -129 °C, -200 °F | |
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Advanced Synthetic Methodologies for Allyl Alcohol and Its Derivatives
Industrial Production Routes and Innovations
The commercial production of allyl alcohol is dominated by several key processes, primarily utilizing propylene (B89431) as a feedstock. These methods have been refined over time to improve efficiency and yield.
Hydrolysis of Allyl Chloride
One of the original commercial methods for producing this compound involves the hydrolysis of allyl chloride. wikipedia.org In this process, allyl chloride is treated with a sodium hydroxide (B78521) solution at elevated temperatures and pressures. chemcess.com Specifically, the reaction is typically carried out at 150°C and 1.3–1.4 MPa with a 5–10% sodium hydroxide solution, resulting in an this compound yield of 85–95%. chemcess.comsciencemadness.org To ensure a high conversion rate of the corrosive allyl chloride and achieve satisfactory yields, thorough mixing of the reactants is essential to maintain a consistent pH. chemcess.comsciencemadness.org A significant byproduct of this reaction is diallyl ether, which can form in quantities of 5–10%. chemcess.comsciencemadness.org Other byproducts include chloropropenes and propionaldehyde. chemcess.com
| Parameter | Value |
| Reactants | Allyl Chloride, Sodium Hydroxide |
| Temperature | 150°C chemcess.com |
| Pressure | 1.3–1.4 MPa chemcess.com |
| Yield | 85–95% chemcess.com |
| Primary Byproduct | Diallyl Ether (5–10%) chemcess.com |
Isomerization of Propylene Oxide
A widely used commercial route, which avoids the use of chlorine, is the isomerization of propylene oxide. wikipedia.orgchemcess.com This process is catalyzed, with lithium phosphate (B84403) being a common choice. chemcess.comgoogle.com In the vapor-phase process, propylene oxide is passed over a fixed-bed lithium phosphate catalyst at temperatures between 250°C and 350°C. chemcess.com This method can achieve conversions of around 70–75% with a high selectivity for this compound, often reaching 97%. chemcess.com Alternative catalysts, such as potassium alum at high temperatures, have also been employed. wikipedia.orgatamanchemicals.com Research has shown that supported lithium phosphate catalysts prepared by impregnation can exhibit higher surface area and better catalytic properties, with an optimal temperature range of 310-320°C. gychbjb.com
| Parameter | Value |
| Reactant | Propylene Oxide |
| Catalyst | Lithium Phosphate chemcess.comgoogle.com |
| Temperature | 250–350°C chemcess.com |
| Conversion | ~70–75% chemcess.com |
| Selectivity | 97% chemcess.com |
| Step | Description |
| 1. Acetoxylation | Propylene reacts with acetic acid and oxygen over a palladium catalyst to form allyl acetate (B1210297). patsnap.comgoogle.comgoogle.com |
| 2. Hydrolysis | Allyl acetate is hydrolyzed, often with an acid catalyst, to produce this compound and acetic acid. chemcess.comgoogle.com |
| Overall Yield | ~90% chemcess.com |
Oxidation of Propylene to Acrolein followed by Hydrogenation
Another established route begins with the oxidation of propylene to produce acrolein. wikipedia.orgatamanchemicals.com The acrolein is subsequently hydrogenated to form this compound. wikipedia.orgchemcess.comatamanchemicals.com The hydrogenation can be carried out in either the vapor or liquid phase. google.com Vapor-phase hydrogenation may use a mixed copper-cadmium catalyst at high pressures and temperatures between 200-300°C. google.com This method is a key part of some integrated processes where this compound is an intermediate for other chemical syntheses, such as glycerol (B35011) production. atamanchemicals.com
| Step | Description |
| 1. Oxidation | Propylene is oxidized to acrolein. wikipedia.orgatamanchemicals.com |
| 2. Hydrogenation | Acrolein is hydrogenated to yield this compound. wikipedia.orgchemcess.comatamanchemicals.com |
Dehydrogenation of Propanol (B110389)
In principle, this compound can also be synthesized through the dehydrogenation of propanol. wikipedia.orgprocurementresource.com This method involves removing hydrogen from propanol to form the double bond characteristic of this compound. While technically feasible, this route is also mentioned as a potential source of this compound contamination in n-propanol, as the two have very close boiling points, making them difficult to separate by conventional distillation. google.com
Sustainable and Green Synthesis Approaches
In response to the diminishing availability of fossil fuels and increasing environmental concerns, research has focused on developing sustainable and green methods for synthesizing this compound. mdpi.com A primary focus of these efforts is the utilization of renewable feedstocks, with glycerol being a particularly promising candidate. mdpi.comrsc.org
Glycerol, a byproduct of biodiesel production, can be converted to this compound through several pathways. mdpi.comrsc.org One such method is the direct, one-pot reaction of glycerol. scielo.org.mx This can be achieved through a two-step process within a single reaction: the dehydration of glycerol to acrolein, followed by the selective hydrogenation of the acrolein. scielo.org.mxcdmf.org.br This process can be catalyzed by various materials, including iron-based catalysts, zirconia-iron, and vanadium-supported zeolites. scielo.org.mx
Another innovative approach involves the deoxydehydration (DODH) of glycerol. mdpi.comrsc.org Heterogeneous catalysts, such as rhenium oxide supported on ceria (ReOx/CeO2) with a metal co-catalyst like gold or silver, have shown high yields of this compound (over 90%) from glycerol using hydrogen as a reducing agent. rsc.org
Researchers have also developed a catalyst composed of HZSM-5 zeolite embedded with iron, cesium, and molybdenum. ki.si This catalyst facilitates the conversion of glycerol to this compound in a single-step, continuous flow fixed-bed reactor at atmospheric pressure, eliminating the need for fossil fuel derivatives or hydrogen donors. ki.si
The direct allylation of alcohols is also considered a green synthetic method as it avoids the generation of waste products associated with traditional methods that use leaving groups. sioc-journal.cn Furthermore, biocatalytic approaches are emerging as a viable and environmentally friendly alternative. nih.gov These methods utilize enzymes or whole-cell biocatalysts, such as Yokenella sp. WZY002, for the selective oxidation of allylic compounds or the reduction of α,β-unsaturated aldehydes and ketones to produce allyl alcohols. nih.govasm.org These biocatalytic processes operate under mild conditions and offer high selectivity. nih.govasm.org
Glycerol-Based Conversion Pathways
The conversion of glycerol to this compound represents a key strategy in biorefining. This transformation can proceed through various catalytic routes, each with distinct mechanisms and catalyst requirements.
The use of iron oxide catalysts enables the conversion of glycerol to this compound through a two-step process involving dehydration followed by a consecutive hydrogen transfer. rsc.org In this process, glycerol is first dehydrated to form acrolein, an intermediate. Subsequently, acrolein undergoes a hydrogen transfer reaction, with glycerol or other alcohol intermediates acting as the hydrogen donor, to yield this compound. rsc.org This reaction sequence is facilitated by the redox properties of the iron oxide catalyst. rsc.org Studies have shown that both mesoporous Co3O4 and ferrihydrite can catalyze not only the dehydration of glycerol to acrolein but also the subsequent transfer hydrogenation to this compound. rsc.org
Heterogeneously catalyzed continuous conversion processes offer a promising route for the large-scale production of this compound from glycerol. These reactions are typically carried out in the gas phase within a packed-bed continuous flow reactor at elevated temperatures, generally between 250°C and 350°C, and pressures ranging from 1 atm to 20 bar. researchgate.net This method allows for easier modification of reaction parameters such as gas hourly space velocity (GHSV), reaction temperature, and catalyst weight, which in turn influences glycerol conversion and this compound selectivity. google.com
A key challenge in the vapor-phase dehydration of glycerol over solid acid catalysts is the formation of carbon deposits, which leads to catalyst deactivation. scielo.org.mx To mitigate this, various strategies have been explored, including the addition of noble metals to the catalyst formulation. scielo.org.mx For instance, the use of bifunctional hierarchical zeolite-supported bi- and tri-metallic catalysts has been investigated for the gas-phase conversion of glycerol. researchgate.net
The use of bimetallic iron and nickel oxides supported on materials like mesoporous alumina (B75360) has been shown to enhance the production of this compound from glycerol. scielo.org.mxiaea.org These catalysts are typically synthesized via the incipient wetness impregnation method. scielo.org.mxresearchgate.net In these systems, the presence of nickel influences the reduction of iron species, which in turn modifies the catalyst's selectivity. scielo.org.mxiaea.org
While monometallic iron or nickel oxide catalysts tend to favor the formation of hydroxyacetone, the bimetallic catalysts show a noticeable increase in selectivity towards this compound. scielo.org.mxresearchgate.net This enhanced selectivity is attributed to the influence of the Fe³⁺/Fe²⁺ redox pairs. scielo.org.mxresearchgate.net A lower Fe³⁺/Fe²⁺ ratio has been found to favor the formation of this compound. scielo.org.mxresearchgate.net The proposed mechanism suggests that the bimetallic oxides facilitate a consecutive reaction where an enol intermediate, formed on the redox sites, leads to higher selectivity for this compound. researchgate.net
| Catalyst Support | Metal Oxides | Key Finding |
| Mesoporous Alumina | Iron and Nickel | The presence of nickel influences the reduction of iron species, leading to increased selectivity for this compound. scielo.org.mxiaea.org |
| Mesoporous Alumina | Iron and Nickel | A lower Fe³⁺/Fe²⁺ ratio on the catalyst surface favors the formation of this compound. scielo.org.mxresearchgate.net |
Deoxydehydration (DODH) is a significant reaction pathway for converting glycerol to this compound. This reaction involves the removal of two adjacent hydroxyl groups from a vicinal diol to form an alkene. mdpi.com The DODH of glycerol can be achieved using various catalysts, with rhenium-based systems being particularly prominent. mdpi.comuu.nl These reactions often require a stoichiometric reductant, which can be hydrogen gas or a secondary alcohol like 2-hexanol. mdpi.com
The mechanism of rhenium-catalyzed DODH has been a subject of study. One proposed pathway involves the formation of an acetal (B89532) intermediate through the condensation of acrolein (formed from glycerol dehydration) with glycerol. livescience.io The presence of water plays a crucial role in the equilibrium of this reaction. livescience.io Another mechanistic investigation using methyltrioxorhenium (MTO) as a catalyst suggests that MTO releases methane (B114726) to form a Re(VII) alkoxide, which then aggregates. The surface of this aggregate undergoes reduction to form Re(V) catalytic spots, which are the active sites for the DODH reaction. rsc.org Homogeneous catalysts, such as those based on rhenium, have demonstrated high yields of this compound from glycerol. uu.nlnih.gov For instance, using MTO with 3-octanol (B1198278) as a reductant resulted in a 90% yield of this compound. nih.gov
| Catalyst System | Reductant/Solvent | Key Mechanistic Insight |
| ReOx/Al2O3 | 2-hexanol | Involves the formation of an acetal intermediate from acrolein and glycerol. livescience.io |
| Methyltrioxorhenium (MTO) | - | Forms Re(V) catalytic spots on an aggregated Re(VII) alkoxide precipitate. rsc.org |
| Cp*ReO3/PPh3 | - | Achieved a 67% yield of this compound from glycerol. uu.nl |
Aluminosilicate (B74896) zeolites, particularly ZSM-5, have emerged as effective catalysts for the sustainable production of this compound from glycerol in the gas phase. google.comgoogleapis.com These catalysts can be promoted with various metals to enhance their activity and selectivity. A notable example is the use of tri-metallic promoted aluminosilicate zeolite heterogeneous catalysts. google.com These reactions are typically conducted in a fixed-bed continuous flow reactor under specific conditions of temperature (250-450 °C), glycerol concentration (1-60 wt%), and gas hourly space velocity (100-2000 h⁻¹). google.com
The reaction pathway over these zeolite catalysts is complex, involving a sequence of dehydration, dehydrogenation, oxidation, and transfer hydrogenation reactions, which are influenced by the acid, base, and redox sites on the catalyst. google.com For instance, a vanadium-loaded beta zeolite catalyst showed 30% selectivity for this compound, where glycerol first dehydrates to acrolein on the acid sites, followed by reduction to this compound via a hydrogen transfer reaction. rsc.org The use of hierarchical ZSM-5 zeolites has also been explored, with a 5 wt.% Ag-hierarchical ZSM-5 catalyst achieving 20% selectivity for this compound with 80% glycerol conversion. nih.gov
| Zeolite Catalyst | Promoter Metals | Reaction Conditions |
| ZSM-5 | Cs, Fe, Mo | 250-450 °C, 1-60 wt% glycerol, GHSV 100-2000 h⁻¹ google.com |
| Beta Zeolite | Vanadium | Gas phase, absence of external reducing agents rsc.org |
| Hierarchical ZSM-5 | Silver | Gas phase, P = 0.1–4 MPa nih.gov |
Laboratory-Scale Synthetic Techniques
On a laboratory scale, this compound can be prepared through several established methods. A common approach involves the reaction of glycerol with either formic acid or oxalic acid. wikipedia.orgorgsyn.org The reaction with formic acid is generally considered superior. orgsyn.org This process yields a mixture from which this compound can be separated and purified through distillation. orgsyn.org Another laboratory method is the hydrolysis of allyl chloride using sodium hydroxide. wikipedia.org Additionally, the rearrangement of propylene oxide, catalyzed by potassium alum at high temperatures, can produce this compound. wikipedia.org Other less common methods include the allylic oxidation of allyl compounds using selenium dioxide and various carbon-carbon bond-forming reactions. wikipedia.org
Glycerol Reactions with Oxalic or Formic Acids
The synthesis of this compound from glycerol, a renewable and readily available starting material, represents a significant green chemistry approach. This transformation can be achieved through reactions with either oxalic acid or formic acid at elevated temperatures.
When glycerol is heated with oxalic acid, the reaction proceeds through several stages. Initially, at lower temperatures, formic acid is produced. As the temperature is elevated to approximately 220-240 °C, a mixture of this compound and allyl formate (B1220265) distills over. sciencemadness.orgerowid.org The reaction mechanism involves the formation of a glycerol dioxalate intermediate, which then undergoes dehydration and decarboxylation to yield this compound. doubtnut.com An ammonium (B1175870) chloride catalyst can be added to facilitate the reaction. prepchem.com The collected distillate, containing allyl formate, is subsequently hydrolyzed with a base like sodium hydroxide to yield this compound. erowid.org This method is notable for its use of a bio-based feedstock, though it requires careful temperature control to optimize the yield of this compound.
Alternatively, glycerol can be reacted directly with formic acid. sciencemadness.orgerowid.org Similar to the oxalic acid route, the reaction is heated, and a mixture containing allyl formate is distilled and subsequently hydrolyzed to produce this compound. sciencemadness.org
Table 1: Synthesis of this compound from Glycerol
| Reactant | Co-reactant | Catalyst/Conditions | Key Intermediates | Final Product |
|---|---|---|---|---|
| Glycerol | Oxalic Acid | 220-240 °C, optional NH4Cl sciencemadness.orgprepchem.com | Glycerol dioxalate doubtnut.com | This compound |
Allylic Oxidation of Allyl Compounds (Selenium Dioxide, Organic Peroxides)
Allylic oxidation provides a direct route to allyl alcohols from olefins containing an allylic hydrogen. This method involves the introduction of a hydroxyl group at the allylic position.
Selenium Dioxide (SeO₂):
Selenium dioxide is a classic and widely used reagent for the allylic oxidation of alkenes to furnish allylic alcohols. adichemistry.comthieme-connect.com The reaction, often referred to as the Riley oxidation, proceeds via an ene reaction mechanism, followed by a sciencemadness.orgwikipedia.org-sigmatropic rearrangement of the resulting allylseleninic acid intermediate to form an allylselenite ester. thieme-connect.comwikipedia.org Hydrolysis of this ester then yields the corresponding allylic alcohol. wikipedia.org A key advantage of this method is the high E-selectivity often observed in the products. thieme-connect.com To improve the procedure and minimize the use of toxic selenium compounds, catalytic amounts of selenium dioxide can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide (TBHP). adichemistry.comthieme-connect.com
Organic Peroxides:
Organic peroxides, particularly in the presence of transition metal catalysts, are also effective reagents for allylic oxidation. tert-Butyl hydroperoxide (TBHP) is a common choice, and its reaction with allylic compounds can be catalyzed by various metal complexes, including those of rhodium. nih.gov The mechanism often involves the formation of a tert-butylperoxy radical, which abstracts a hydrogen atom from the allylic position of the substrate. nih.gov The resulting allyl radical can then be converted to the allylic alcohol. Another approach involves the reaction of allyl methanesulfonate (B1217627) with hydrogen peroxide in the presence of a base to produce allyl hydroperoxide, which can then be converted to this compound. acs.org
Table 2: Allylic Oxidation of Allyl Compounds
| Substrate | Oxidizing Agent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Alkene | Selenium Dioxide | Stoichiometric or catalytic with co-oxidant (e.g., TBHP) adichemistry.comthieme-connect.com | Allylic Alcohol |
| Alkene | tert-Butyl Hydroperoxide | Rhodium catalyst nih.gov | Allylic Alcohol/Enone |
Carbon-Carbon Bond-Forming Reactions
Several carbon-carbon bond-forming reactions can be employed to construct the backbone of this compound derivatives, often with high degrees of stereocontrol.
The Prins reaction is an acid-catalyzed condensation of an alkene with an aldehyde. jk-sci.comnrochemistry.com The reaction conditions significantly influence the product outcome. In the absence of water, the intermediate β-hydroxy carbocation can lose a proton to yield an allylic alcohol. unacademy.com The reaction is typically catalyzed by protic acids like sulfuric acid or Lewis acids. jk-sci.comunacademy.com This method is a powerful tool for constructing 1,3-diols and can be adapted for the synthesis of allylic alcohols by controlling the reaction pathway of the carbocation intermediate. unacademy.com
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine (B1218219). wikipedia.org This reaction produces highly functionalized allylic alcohols. researchgate.net The MBH reaction is valued for its atom economy and the mild conditions under which it is performed. wikipedia.org The adducts formed are versatile synthetic intermediates that can be further transformed into a variety of other compounds. researchgate.netrsc.org
The Ramberg-Bäcklund reaction traditionally converts α-halo sulfones into alkenes. wikipedia.org A significant variant of this reaction, the Epoxy-Ramberg-Bäcklund Reaction (ERBR), provides access to allylic alcohols. chemeurope.com This modification involves the use of an epoxide precursor, leading to the formation of an allylic alcohol upon rearrangement and extrusion of sulfur dioxide. chemeurope.com
Hydrogenation of Enones
The selective hydrogenation of α,β-unsaturated ketones (enones) is a direct and efficient method for the synthesis of allylic alcohols. wikipedia.orgnih.gov This transformation requires a chemoselective reduction of the carbonyl group without affecting the carbon-carbon double bond. Catalytic asymmetric hydrogenation has emerged as a powerful tool for producing chiral allylic alcohols with high enantioselectivity. nih.gov Iridium catalysts, particularly those with chiral phosphine ligands, have shown excellent performance in the 1,2-reduction of conjugated enones to yield chiral allylic alcohols. rsc.org This method is highly atom-economical and provides access to valuable chiral building blocks for organic synthesis. nih.gov
Table 3: Summary of Synthetic Reactions for this compound and Derivatives
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Prins Reaction | Alkene, Aldehyde | Acid catalyst (protic or Lewis), anhydrous conditions jk-sci.comunacademy.com | Allylic Alcohol |
| Morita-Baylis-Hillman Reaction | Activated Alkene, Aldehyde | Nucleophilic catalyst (e.g., DABCO) wikipedia.org | Functionalized Allylic Alcohol |
| Ramberg-Bäcklund Reaction (Epoxy Variant) | α-Halo Sulfone with epoxide functionality | Base chemeurope.com | Allylic Alcohol |
Luche Reduction, Wharton Reaction, and Mislow-Evans Rearrangement
These named reactions represent powerful and distinct strategies for the synthesis of allylic alcohols, each employing different substrates and mechanistic pathways to achieve high selectivity.
Luche Reduction
The Luche reduction is a highly regioselective method for the 1,2-reduction of α,β-unsaturated ketones (enones) to furnish allylic alcohols. tcichemicals.comwikipedia.org Discovered in 1978 by Jean-Louis Luche, this reaction is significant because it suppresses the competing 1,4-conjugate addition that often occurs with standard reducing agents like sodium borohydride (B1222165) (NaBH₄) alone. wikipedia.orgthermofisher.com
The key to the Luche reduction's selectivity lies in the use of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in conjunction with NaBH₄, often in an alcohol solvent like methanol (B129727) or ethanol (B145695). wikipedia.orgyoutube.com According to Hard-Soft Acid-Base (HSAB) theory, the β-position of an enone is a "soft" electrophilic center, while the carbonyl carbon is a "hard" center. The borohydride reagent is a "soft" nucleophile and would typically favor 1,4-addition. tcichemicals.com However, the presence of CeCl₃, a Lewis acid, activates the carbonyl group, increasing its electrophilicity. wikipedia.org The cerium ion also facilitates the exchange of hydride ligands on the boron with alkoxide groups from the solvent, creating a "harder" borohydride species. wikipedia.org This "hard" nucleophile then preferentially attacks the "hard" carbonyl carbon, leading to the desired 1,2-reduction product, the allylic alcohol. tcichemicals.comwikipedia.org
A notable feature of the Luche reduction is its excellent chemoselectivity. Ketones can be selectively reduced in the presence of aldehydes because aldehydes readily form acetals with the alcohol solvent under the reaction conditions, rendering them inert to reduction. tcichemicals.comwikipedia.orgthermofisher.com The reaction proceeds rapidly, often within minutes, at or below room temperature. thermofisher.comjkchemical.com
| Feature | Description |
| Reaction | 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. tcichemicals.com |
| Substrate | Acyclic or Cyclic α,β-Unsaturated Ketones. jkchemical.com |
| Reagents | Sodium borohydride (NaBH₄) and Cerium(III) chloride (CeCl₃). tcichemicals.com |
| Solvent | Methanol or Ethanol. youtube.comjkchemical.com |
| Key Principle | Increases the "hardness" of the borohydride reagent for selective 1,2-addition. tcichemicals.comwikipedia.org |
| Selectivity | High regioselectivity for 1,2-reduction and chemoselectivity for ketones over aldehydes. wikipedia.org |
Wharton Reaction
The Wharton reaction, also known as the Wharton olefin synthesis, transforms α,β-epoxy ketones into allylic alcohols using hydrazine (B178648) (N₂H₄). wikipedia.orgchemeurope.com This reaction, reported by P. S. Wharton in 1961, serves as an extension of the Wolff-Kishner reduction. wikipedia.org The process typically involves treating the epoxy ketone with two to three equivalents of hydrazine hydrate, often with a substoichiometric amount of a weak acid like acetic acid. wikipedia.org
The mechanism commences with the reaction of the ketone with hydrazine to form a hydrazone. wikipedia.orgchemeurope.com This is followed by a rearrangement and fragmentation sequence that opens the epoxide ring, leading to an intermediate that decomposes, releasing nitrogen gas (N₂) to yield the final allylic alcohol product. wikipedia.orgchemeurope.com The final decomposition step can proceed through either an ionic or a radical pathway, depending on factors such as temperature, solvent, and the structure of the intermediate. wikipedia.orgchemeurope.com The stereochemistry of the alcohol product retains the configuration of the starting epoxide. chemeurope.com
The Wharton reaction has been applied in the total synthesis of complex natural products, such as the anticancer agent OSW-1 and the bioactive compound warburganal. wikipedia.org A one-pot protocol combining an enantioselective epoxidation of an enone with the Wharton reaction has been developed to produce optically active allylic alcohols, including those with challenging quaternary stereocenters. pnas.org
| Feature | Description |
| Reaction | Reduction of α,β-epoxy ketones to allylic alcohols. wikipedia.orgvaia.com |
| Substrate | α,β-Epoxy ketones. wikipedia.org |
| Reagents | Hydrazine (N₂H₄) or hydrazine hydrate, sometimes with acetic acid. wikipedia.org |
| Byproduct | Nitrogen gas (N₂). wikipedia.org |
| Mechanism | Involves formation of a hydrazone, rearrangement, and nitrogen extrusion. chemeurope.com |
| Applications | Synthesis of complex molecules and optically active allylic alcohols. wikipedia.orgpnas.org |
Mislow-Evans Rearrangement
The Mislow-Evans rearrangement is a powerful stereospecific reaction that converts allylic sulfoxides into allylic alcohols via a wikipedia.orgthermofisher.com-sigmatropic rearrangement. wikipedia.org The reaction was first reported by Kurt Mislow in 1966, with its synthetic utility being significantly developed by David A. Evans. wikipedia.org
The process begins with an allylic sulfoxide (B87167), which upon heating, undergoes a thermal wikipedia.orgthermofisher.com-sigmatropic rearrangement to form an intermediate allylic sulfenate ester. wikipedia.orgwpmucdn.com This rearrangement is a concerted, cyclic process that is typically in equilibrium with the starting sulfoxide. wpmucdn.com To drive the reaction to completion, the sulfenate ester is cleaved in situ by a thiophilic reagent, such as a phosphite (B83602) ester or another suitable nucleophile, to yield the desired allylic alcohol. wikipedia.orgwpmucdn.com
A key advantage of the Mislow-Evans rearrangement is its high degree of stereocontrol. It is highly diastereoselective, and the chirality at the sulfur atom of the sulfoxide can be effectively transferred to the newly formed stereocenter at the carbon bearing the alcohol group. wikipedia.org This makes it a valuable tool for asymmetric synthesis. The reaction generally produces trans-allylic alcohols and has been employed in the synthesis of complex molecules like prostaglandin (B15479496) E₂. thermofisher.comwikipedia.org Recent developments have expanded the reaction's scope beyond traditional allylic sulfoxides to include aryl sulfoxides, allowing for the synthesis of benzylic alcohols through a dearomative rearrangement process. acs.orgnih.gov
| Feature | Description |
| Reaction | wikipedia.orgthermofisher.com-sigmatropic rearrangement of an allylic sulfoxide to an allylic alcohol. wikipedia.org |
| Substrate | Allylic sulfoxides. wikipedia.org |
| Key Step | Thermal wikipedia.orgthermofisher.com-sigmatropic rearrangement to a sulfenate ester. wikipedia.org |
| Reagent | A thiophile (e.g., phosphite ester) to cleave the sulfenate ester. wikipedia.org |
| Key Advantage | High diastereoselectivity and transfer of chirality from sulfur to carbon. wikipedia.org |
| Product | Generally produces trans-allylic alcohols. thermofisher.comwikipedia.org |
Fluoroalkyl(hetero)arylation
The introduction of fluoroalkyl groups into organic molecules is of significant interest, particularly in medicinal chemistry, as it can enhance properties like metabolic stability and binding affinity. researchgate.net Fluoroalkyl(hetero)arylation of allylic alcohols is a method that can produce functionalized ketones. researchgate.net
One developed methodology involves the reaction of allylic alcohols with a fluoroalkyl source, such as perfluoroalkyl iodide or difluoroacetic acid. researchgate.net The reaction proceeds via the formation of a fluoroalkyl radical, which then adds intermolecularly to the alkene of the allylic alcohol. This is followed by the migration of a (hetero)aryl group, ultimately delivering functionalized ketones that contain an α-quaternary center. researchgate.net
A related process involves the trifluoromethylation of alkenes. For instance, an iron-catalyzed trifluoromethylation of indole-tethered alkenes using Togni's reagent has been shown to construct CF₃-containing spirocyclic structures. researchgate.net The mechanism is believed to involve the radical addition of the CF₃ group to the alkene, followed by a cyclization cascade. researchgate.net Another approach uses a photoredox-catalyzed reaction for the heteroarylation of unactivated alkenes, triggered by a distal heteroaryl migration, to produce a variety of fluoroalkyl-functionalized heteroarenes under mild conditions. capes.gov.br
Radical Difunctionalization of Unactivated Alkynes
The radical difunctionalization of unactivated alkynes offers a direct route to creating valuable, highly substituted alkenes. chemrxiv.orgresearcher.life Achieving high levels of chemo- and stereoselectivity in this transformation has been a significant challenge. chemrxiv.orgnih.gov
A novel photoredox-neutral method has been developed for the difunctionalization of unactivated alkynes that leads to the stereoselective synthesis of densely functionalized E-allyl alcohols. chemrxiv.orgnih.gov This reaction incorporates both a hydroxyalkyl and a (hetero)aryl group across the alkyne in a single step. chemrxiv.orgresearcher.life The process is initiated by a photoredox catalyst and involves a cascade of events: functional group migration, a radical-polar crossover, and an energy transfer-enabled stereoconvergent isomerization of the resulting alkene. chemrxiv.orgnih.gov
The reaction pathway involves the initial formation of an alkyl radical which adds to the alkyne to generate a vinyl radical. researchgate.net This is followed by an ipso-cyclization and a desulfonylative ring-opening, which leads to a 1,2-heterocyclic group migration. researchgate.net Subsequent oxidation and trapping with water afford a Z-allyl alcohol, which then isomerizes to the thermodynamically more stable E-allyl alcohol. researchgate.net
This protocol is noted for its broad substrate scope, including tolerance for aliphatic alkynes that contain C-H bonds susceptible to intramolecular hydrogen atom transfer. chemrxiv.orgnih.gov The method exhibits high functional group compatibility and provides the E-allyl alcohol products with excellent chemo- and stereoselectivity, making it a practical strategy for the complex difunctionalization of simple alkynes. chemrxiv.orgresearcher.lifenih.gov
| Feature | Description |
| Reaction | Stereoselective difunctionalization of unactivated alkynes to E-allyl alcohols. chemrxiv.org |
| Key Process | Photoredox-neutral cascade reaction. chemrxiv.orgnih.gov |
| Incorporated Groups | A hydroxyalkyl and a (hetero)aryl group. chemrxiv.orgresearcher.life |
| Mechanism | Involves functional group migration, radical-polar crossover, and alkene isomerization. chemrxiv.org |
| Selectivity | Exclusive chemo- and stereoselectivity for E-allyl alcohols. researcher.lifenih.gov |
| Substrate Scope | Broad, tolerates various functional groups and aliphatic alkynes. chemrxiv.orgnih.gov |
Catalysis and Reaction Mechanisms Involving Allyl Alcohol
Transition Metal-Catalyzed Transformations
Transition metal catalysis has unlocked a wide array of synthetic methodologies that utilize allyl alcohol as a key building block. These methods provide efficient routes to complex molecules by leveraging the unique reactivity of this compound in the presence of various metal catalysts.
The site-selective functionalization of C-H bonds is a significant area of research in organic synthesis, and this compound has emerged as a valuable coupling partner in these transformations. researchgate.net Transition metal-catalyzed reactions, particularly those employing rhodium(III) and ruthenium(II), have enabled the directed C(sp²)–H functionalization of arenes with this compound. researchgate.net These reactions allow for the formation of carbon-carbon bonds at specific positions, leading to the synthesis of diverse functionalized scaffolds that are of interest in medicinal and materials science. researchgate.net
The mechanism of these reactions often involves the coordination of a directing group on the arene to the metal center, followed by C-H activation and subsequent insertion of the this compound. For instance, rhodium-catalyzed alkylation of aromatic ketones with allylic alcohols has been shown to produce β-aryl carbonyl compounds. researchgate.net The success of these reactions can be highly dependent on the nature of the directing group and the specific transition metal catalyst employed.
This compound exhibits multifunctional coupling characteristics in regioselective C(sp²)–H functionalization reactions catalyzed by transition metals. researchgate.net Depending on the reaction conditions and the catalytic system, this compound can act as a source of alkyl, alkenyl, or allyl groups, and can also participate in annulation reactions to form cyclic products. researchgate.net This versatility makes it a powerful tool for generating molecular complexity from a simple and readily available starting material.
For example, a one-pot, two-step catalytic protocol has been developed for the double arylation of this compound. This process involves a regioselective Heck coupling between an aryl bromide and this compound, which generates an arylated this compound. This intermediate then isomerizes in situ to an aldehyde, which subsequently undergoes an acylation reaction with a second aryl bromide to yield substituted dihydrochalcones. acs.org Another example is the nickel-catalyzed cross-coupling of allyl alcohols with aryl- and alkenylzinc chlorides through C-O bond cleavage, which produces linear cross-coupling products. acs.org Furthermore, palladium(0)-catalyzed allylation of aryl- and alkenylboronic acids can be achieved directly with allylic alcohols. rsc.org
The following table summarizes selected examples of the multifunctional coupling reactions of this compound:
| Catalyst System | Coupling Partner | Product Type | Ref. |
| Palladium | Aryl bromides | Dihydrochalcones | acs.org |
| Nickel | Aryl/Alkenylzinc chlorides | Linear aryl/alkenyl propenes | acs.org |
| Palladium(0) | Aryl/Alkenylboronic acids | Aryl/Alkenyl propenes | rsc.org |
| Iridium | Allyl acetates (as pronucleophiles) | 3-hydroxy-1,5-hexadienes | nih.gov |
rsc.orgacs.org-Sigmatropic rearrangements are powerful reactions for the stereoselective formation of C-C, C-O, C-S, and C-N bonds. In the context of this compound derivatives, these rearrangements, particularly of corresponding ylides, provide access to chiral allylic alcohols and amines. mdpi.com
Rhodium(II) catalysts have been effectively used in the reactions of donor/acceptor carbenoids with highly substituted allyl alcohols. nih.gov Instead of the expected O-H insertion, a tandem oxonium ylide formation/ rsc.orgacs.org-sigmatropic rearrangement occurs. This process has been rendered enantioselective through the use of chiral rhodium catalysts, such as dirhodium tetraprolinate complexes, leading to the formation of α-hydroxy allenes with high enantioselectivity (up to 98% ee). nih.gov
Gold catalysts have also been employed to facilitate rsc.orgacs.org-sigmatropic rearrangements. A gold-catalyzed reaction between cinnamyl alcohols and donor-acceptor gold carbenes proceeds via a tandem oxonium ylide formation, selectively yielding the rearranged product over other potential pathways like O-H insertion or cyclopropanation. acs.org
The table below presents data on the enantioselective rsc.orgacs.org-sigmatropic rearrangement of propargylic alcohols with styryldiazoacetates catalyzed by a rhodium complex, which is analogous to rearrangements involving allylic systems:
| Entry | Styryldiazoacetate Aryl Group | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Bromophenyl | 85 | 97 |
| 2 | 4-(Trifluoromethyl)phenyl | 81 | 96 |
| 3 | 4-Chlorophenyl | 77 | 85 |
| 4 | 2-Chlorophenyl | 82 | 96 |
| 5 | 4-Methoxyphenyl | 34 | 92 |
| Data sourced from a study on rhodium-catalyzed reactions of styryldiazoacetates with tertiary propargylic alcohols, demonstrating the high enantioselectivity achievable in such rearrangements. nih.gov |
Palladium-catalyzed amination of allylic alcohols is an efficient method for the synthesis of allyl amines, which are important building blocks in organic synthesis. acs.orgfigshare.com This reaction provides a direct route to these compounds, often under mild conditions and with high yields. acs.orgrsc.org The catalyst system typically consists of a palladium precursor, such as [(η³-allyl)PdCl]₂, and a phosphine (B1218219) ligand. acs.orgfigshare.com
The direct use of allylic alcohols in these reactions is advantageous as it avoids the need for pre-activation of the alcohol functionality into a better leaving group, thus improving atom economy. rsc.orgmdpi.com The reaction mechanism is thought to involve the activation of the C-O bond of the this compound by the palladium catalyst. Computational studies suggest that hydrogen bonding between a co-catalyst, such as urea, and the hydroxyl group of the this compound can facilitate this activation. mdpi.com The use of hydrogen-bonding solvents can also promote the reaction. rsc.orgrsc.org
A variety of aryl-substituted allylic alcohols and amines can be used in this reaction, affording a wide range of allyl amines. acs.orgfigshare.com For example, the reaction of cinnamyl alcohol with various anilines in the presence of a palladium catalyst has been shown to produce the corresponding N-allylanilines in good to excellent yields.
The following table shows the yields of various allyl amines synthesized through palladium-catalyzed amination of cinnamyl alcohol with different amines:
| Amine | Product Yield (%) |
| Aniline | 96 |
| 4-Methoxyaniline | 98 |
| 4-Nitroaniline | 85 |
| 2-Naphthylamine | 94 |
| Diphenylamine | 92 |
| Yields obtained under optimized reaction conditions with a palladium catalyst and a bisphosphine ligand. acs.org |
Gold(I) complexes have been identified as effective catalysts for the direct thioetherification of unactivated allylic alcohols with thiols. core.ac.uk This method is highly atom-economical, producing only water as a byproduct and avoiding the need for pre-activation of either the alcohol or the thiol. core.ac.uk The reaction generally proceeds with high regioselectivity, favoring the Sₙ2' product. core.ac.uk
The proposed mechanism involves the activation of the alkene in the allylic alcohol by the p-Lewis acidic gold(I) catalyst, making it susceptible to nucleophilic attack by the thiol. core.ac.uk Subsequent demetallation and elimination of water, potentially facilitated by intramolecular hydrogen bonding, regenerates the catalyst and yields the allylic thioether. core.ac.uk This catalytic system is tolerant of various functional groups. core.ac.uk
In related work, gold nanoparticles supported on zirconium dioxide have been shown to catalyze the thioetherification of allyl phosphates with thiosilanes, also proceeding under mild conditions to give the corresponding allyl sulfides in excellent yields. rsc.org
The selective reduction of this compound to propylene (B89431) is a valuable transformation, particularly in the context of converting biomass-derived feedstocks into industrial chemicals. rsc.org Bimetallic ruthenium-iridium (Ru-Ir) and ruthenium-rhodium (Ru-Rh) complexes have been developed as effective catalysts for this reduction, utilizing either hydrogen gas or an electrochemical setup. rsc.orgrsc.org
These bimetallic systems feature a Ru-based metalloligand, cis-(bpy)₂Ru(PPh₂)₂, which coordinates to either iridium or rhodium. rsc.orgrsc.org The catalytic process is believed to proceed through the formation of key π-allyl intermediates, which have been identified as [(RuP₂)M(η³-C₃H₅)]²⁺ (where M = Ir or Rh). rsc.orgrsc.org In the case of the Ru-Rh complex, electrochemical reduction of this compound to propylene has been achieved with 77% selectivity and 40% faradaic efficiency. rsc.org
This catalytic approach offers a promising route for the chemoselective deoxygenation of this compound, a reaction that is challenging with traditional hydrogenation catalysts which tend to reduce the C=C double bond. rsc.org
Metal-Free Catalysis and Photochemical Reactions
Halogen Bond Promoted Aryl Migration
Recent research has demonstrated a simple and catalyst-free radical addition/1,2-aryl migration cascade process involving this compound that is initiated by visible light irradiation. rsc.orgrsc.org A key finding of this research is the essential role that halogen bonds play in initiating this cascade process. rsc.orgrsc.org This method highlights the potential of photocatalysis through a halogen-bonded complex, offering a green and low-cost system that relies on noncovalent interactions. rsc.orgrsc.org
The mechanism involves a halogen bond donor, such as a perfluoroalkyl iodide or other electron-deficient organohalides, interacting with a halogen bond acceptor. rsc.org This interaction causes a bathochromic shift in the UV-Vis spectra of the halogen bond donor, moving its absorption into the visible light region. rsc.org Upon irradiation with visible light (e.g., blue LEDs), the carbon-halogen bond in the donor undergoes homolysis, generating a carbon radical and a halogen radical. rsc.org The carbon radical then adds to the double bond of the this compound, which in turn triggers a 1,2-aryl migration to form a more stable benzylic radical. rsc.org This radical is then oxidized to yield the final aryl-migrated ketone product. rsc.org Control experiments have confirmed that both light irradiation and the halogen bond acceptor are crucial for this transformation. rsc.org
This protocol is not only effective with well-known perfluoro iodides but also with other electron-deficient organohalides, demonstrating its versatility. rsc.orgrsc.org The simplicity and practicality of this method are highlighted by its compatibility with sunlight and its scalability to gram-level production, making it a powerful strategy for initiating radical reactions. rsc.orgrsc.org
Table 1: Key Features of Halogen Bond Promoted Aryl Migration of Allyl Alcohols
| Feature | Description | Source(s) |
| Reaction Type | Radical addition/1,2-aryl migration cascade | rsc.orgrsc.org |
| Catalysis | Catalyst-free; promoted by halogen bonds | rsc.orgrsc.org |
| Initiation | Visible light irradiation (including sunlight) | rsc.orgrsc.org |
| Key Interaction | Non-covalent halogen bond between a donor and acceptor | rsc.org |
| Halogen Bond Donors | Perfluoroalkyl iodides, difluoroacetic acid derivatives, non-fluorinated alkyl halides | rsc.org |
| Outcome | Synthesis of functionalized ketones containing an α-quaternary center | rsc.orgresearchgate.net |
| Advantages | Green, low-cost, scalable, operates under mild conditions | rsc.orgrsc.org |
Visible-Light Induced Radical 1,2-Aryl Migration
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for initiating radical 1,2-aryl migration in α,α-diarylallyl alcohols. rsc.orgrsc.orgresearchgate.net This method allows for the synthesis of structurally diverse β-polychloromethylated ketones and 1,5-dicarbonyl compounds under mild, and often metal-free, conditions. rsc.orgresearchgate.net These reactions leverage the ability of visible light to generate radical species from readily available precursors, which then engage with allyl alcohols in a cascade process involving aryl migration. researchgate.netbohrium.com
One approach utilizes an Iridium(III) photocatalyst under visible light to drive the alkylation of diaryl allyl alcohols, leading to 1,5-dicarbonyl compounds. rsc.org This protocol is notable for being additive-free and having a broad substrate tolerance. rsc.orgrsc.org The proposed mechanism involves the photocatalyst exciting an alkyl ester, which then adds to the this compound. rsc.org This is followed by a 5-exo-trig cyclization and a neophyl-type rearrangement, which establishes a quaternary carbon center before oxidation regenerates the catalyst and yields the final product. rsc.org Studies on asymmetrical diaryl allyl alcohols have shown that the migratory aptitude of the aryl groups is influenced by electronic and steric factors, with electron-deficient aryl groups exhibiting enhanced migration efficiency. rsc.orgrsc.org
Another metal-free variation employs commercially available chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) as tri- and dichloromethyl radical precursors, respectively. researchgate.net This visible-light-induced process facilitates a polychloromethylation-initiated radical 1,2-aryl migration of α,α-diarylallyl alcohols, proceeding through a neophyl-type rearrangement to afford β-polychloromethylated ketones. researchgate.net The resulting polychloromethyl group can be further transformed into other useful functional groups, adding to the synthetic utility of the method. researchgate.net These photocatalytic processes offer significant advantages, including operational simplicity and the avoidance of pre-activated substrates and harsh reaction conditions. rsc.orgbohrium.com
Nucleophilic Substitution Reactions
Direct nucleophilic substitution reactions of allylic alcohols are of significant interest as they are environmentally friendly processes that generate water as the only byproduct. thieme-connect.com These transformations provide direct access to a variety of new allylic compounds from readily available starting materials. thieme-connect.com
Lewis and Brønsted Acid Catalyzed Intermolecular and Intramolecular Processes
Both Lewis and Brønsted acids are effective catalysts for the direct nucleophilic substitution of the hydroxyl group in allylic alcohols. researchgate.netresearchgate.net This transformation typically proceeds through an Sɴ1-type mechanism. researchgate.netsemanticscholar.org The acid catalyst activates the alcohol by interacting with the hydroxyl group, facilitating its departure as a water molecule and generating a resonance-stabilized allylic carbocation intermediate. thieme-connect.com This intermediate is then attacked by a nucleophile to form the final product. thieme-connect.com
Simple Brønsted acids, such as p-toluenesulfonic acid monohydrate (PTS), can efficiently catalyze the substitution of allylic alcohols with a wide range of carbon- and heteroatom-centered nucleophiles. researchgate.net These reactions are often performed under mild conditions, in the presence of air, and without the need for dry solvents, making them practical and "green." researchgate.net Phosphorus-based Brønsted acids have also been developed for these substitutions, offering controlled conditions that can minimize side reactions like rearrangements that are sometimes competitive in the presence of strong acids. nih.gov
Lewis acids also play a crucial role in activating the hydroxyl group. thieme-connect.com The general mechanism involves the coordination of the Lewis acid to the hydroxyl oxygen, which enhances its leaving group ability. thieme-connect.com This leads to the formation of the allylic carbocation, which then reacts with the nucleophile. thieme-connect.com A variety of Lewis acids, including metal triflates and other metal salts, have been successfully employed in these transformations. thieme-connect.com
Sɴ1-Type Reactions
The nucleophilic substitution of this compound and its derivatives often proceeds via an Sɴ1 (Substitution Nucleophilic Unimolecular) mechanism due to the stability of the resulting allylic carbocation. quimicaorganica.orgdalalinstitute.com The rate-determining step in an Sɴ1 reaction is the unimolecular dissociation of the leaving group to form a carbocation intermediate. dalalinstitute.com In the case of allylic alcohols, protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water), which then departs to form the carbocation. researchgate.net
A key feature of the allylic carbocation is its stabilization through resonance, where the positive charge is delocalized over two carbon atoms. quimicaorganica.org This delocalization means that the incoming nucleophile can attack at more than one electrophilic site. libretexts.org For instance, the reaction of an unsymmetrical allylic substrate can lead to a mixture of regioisomeric products. quimicaorganica.orglibretexts.org The product distribution can be influenced by factors such as reaction time and temperature, with the kinetic product forming faster and the thermodynamic (more stable) product dominating under equilibrium conditions. quimicaorganica.org The Sɴ1 reactions of allylic alcohols are favored in polar protic solvents, which can stabilize the ionic intermediates. dalalinstitute.com
Role of Specific Catalysts (e.g., Silver(I) triflate, Zinc(II) salts)
Specific metal-based Lewis acids are highly effective in catalyzing the direct nucleophilic substitution of allylic alcohols. thieme-connect.com
Silver(I) triflate (AgOTf) has been identified as a potent catalyst for these reactions. thieme-connect.com It is particularly useful for the direct amination of allylic alcohols with sulfonamides, carbamates, and anilines, using low catalyst loadings (2–5 mol%). thieme-connect.com Silver(I) triflate also catalyzes the allylation of electron-rich arenes and heteroarenes in Friedel–Crafts-type reactions and the direct azidation of allylic alcohols. thieme-connect.com The triflate anion (TfO⁻), typically considered a non-coordinating, excellent leaving group, can in some instances act as a nucleophile itself, particularly in metathesis reactions with organic halides driven by the precipitation of a silver halide. nih.gov For example, silver triflate reacts with alkyl halides to form alkyl triflates. nih.gov
Zinc(II) salts , such as zinc triflate, are also efficient catalysts for the direct allylic substitution of alcohols. thieme-connect.com They have been shown to be effective when using 1,3-dicarbonyl compounds as nucleophiles, particularly under microwave irradiation. thieme-connect.com Zinc halides have been used in reactions where allenes act as nucleophiles, reacting with the in situ formed carbocations derived from allylic alcohols. thieme-connect.com
Table 2: Role of Specific Lewis Acid Catalysts in Allylic Substitution
| Catalyst | Nucleophile(s) | Reaction Type | Source(s) |
| Silver(I) triflate | Sulfonamides, carbamates, anilines | Direct Amination | thieme-connect.com |
| Electron-rich arenes/heteroarenes | Friedel–Crafts Allylation | thieme-connect.com | |
| Azides | Direct Azidation | thieme-connect.com | |
| Zinc(II) salts | 1,3-Dicarbonyl compounds | Allylic Alkylation | thieme-connect.com |
| Allenes | Allylic Alkylation | thieme-connect.com |
Group Migration and Rearrangement Reactions
Allyl alcohols are versatile structural units that can undergo group migration reactions, such as semipinacol and neophyl 1,2-rearrangements, to form valuable carbonyl compounds. These reactions provide a powerful strategy for constructing complex molecular architectures, including the formation of all-carbon quaternary stereocenters.
The semipinacol rearrangement of allyl alcohols is a notable transformation for synthesizing carbonyl compounds with α-quaternary carbon centers. nih.gov This rearrangement differs from the classic pinacol (B44631) rearrangement in that the carbocation is not generated from a 1,2-diol. acs.org In the case of allyl alcohols, the reaction can be initiated by electrophilic addition to the alkene, which forms a carbocation and drives the 1,2-migration of an adjacent alkyl or aryl group to yield a ketone or aldehyde. acs.org Various methods have been developed to promote this rearrangement, moving beyond traditional Brønsted or Lewis acids. Recent advancements include:
Electrochemical Methods: Electrochemical strategies have been developed for the trifluoromethylation and sulfonylation/semipinacol rearrangements of allylic alcohols. nih.gov These methods are advantageous as they avoid the need for stoichiometric chemical oxidants or transition-metal catalysts and can proceed under mild conditions. nih.gov
Photocatalysis: A dual catalytic system combining an organic photocatalyst with a cobalt catalyst has been shown to effect the semipinacol rearrangement of unactivated allylic alcohols under mild conditions using blue LED light. nih.gov This approach is compatible with a wide range of functional groups. nih.gov
The neophyl rearrangement is another significant 1,2-rearrangement involving allyl alcohols, often proceeding through a radical pathway. This reaction has been utilized in the difunctionalization of diaryl allylic alcohols. pharmacy180.com For example, a metal-free, radical-initiated 1,2-alkylarylation of allylic alcohols with aliphatic aldehydes has been developed. pharmacy180.com The proposed mechanism involves the generation of a radical which adds to the this compound, followed by an intramolecular addition to form a spirocyclic radical intermediate. This intermediate then undergoes a neophyl rearrangement to produce a more stable radical, which is subsequently oxidized and deprotonated to yield the final ketone product. pharmacy180.com This strategy has been successfully applied to synthesize 1,2-diaryl-3-alkyl propanones. pharmacy180.com
These rearrangement reactions highlight the utility of this compound as a flexible synthon in organic synthesis, enabling the preparation of diverse and structurally important carbonyl compounds through group migration pathways. fiveable.me
Computational Chemistry and Mechanistic Elucidation
Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. Theoretical studies provide insights into reaction pathways, transition state structures, and kinetic parameters that are often difficult to determine experimentally.
Density Functional Theory (DFT) has been extensively employed to explore the mechanistic aspects of reactions involving this compound. DFT calculations are used to determine the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies.
Key applications of DFT in studying this compound include:
Isomerization Reactions: DFT has been used to explore the mechanisms of base-catalyzed isomerization of allylic alcohols. These studies have shown that bases with metal cations tend to follow a metal cation-assisted mechanism, which is more efficient than the ion pair-assisted mechanism followed by organic bases without metal cations. libretexts.org
Adsorption Studies: The adsorption behavior of this compound on surfaces like γ-alumina has been investigated using DFT. Calculations of total electron density and adsorption energy reveal how the allyl group influences the interaction with the surface compared to other alcohols. princeton.edu
Reactivity Analysis: DFT is used to calculate various thermodynamic and global chemical descriptors to analyze the reactivity of this compound derivatives. For instance, in a comparative study with allyl mercaptan, descriptors such as Bond Dissociation Enthalpy (BDE), ionization potential, and electron affinity were determined to understand its antiradical activity.
Cycloaddition Reactions: The mechanisms of 1,3-dipolar cycloaddition reactions involving allyl-type dipoles have been elucidated using DFT, providing insights into the regio- and stereoselectivity of these reactions.
These studies demonstrate the utility of DFT in providing a molecular-level understanding of the chemical behavior of this compound.
Reaction coordinate analysis, performed using computational methods, maps the energetic landscape of a chemical reaction, connecting reactants to products through transition states. This analysis is crucial for understanding reaction mechanisms.
For this compound, reaction coordinate analysis has been applied to various transformations:
Ozonolysis: The reaction of this compound with ozone has been studied theoretically. The analysis reveals that the reaction begins with the cycloaddition of ozone to the C=C bond, forming a primary ozonide. The potential energy surface shows this initial step has a low relative energy barrier. The subsequent decomposition of the ozonide leads to a carbonyl molecule and a Criegee intermediate.
Palladium-Catalyzed Amination: In the palladium-catalyzed amination of this compound, computational studies have characterized the intermediates and transition states. The coordination of this compound to the palladium center and the subsequent C-O bond oxidative addition, often the rate-determining step, have been analyzed to understand the catalytic cycle and sources of product inhibition.
Oxy-ene Reaction: The transition state for the pericyclic oxy-ene reaction between this compound and ethene has been computed. Activation-strain analysis shows that a significant amount of energy is required to deform the this compound into the geometry of the transition state, resulting in a high activation barrier. Deprotonation of the alcohol to the corresponding alkoxide was found to significantly lower this barrier by weakening the allylic C-H bond.
By characterizing the structures and energies of transition states, these studies provide a detailed picture of the bond-breaking and bond-forming processes that govern the reactivity of this compound.
| Reaction | Methodology | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Ozonolysis (Initial Cycloaddition) | M06-2X/6-311++G(d,p) | 1.31 | |
| Oxy-ene Reaction with Ethene | ωB97XD/def2-QZVPP//ωB97XD/6-311+G(d,p) | 33.0 | |
| Oxy-ene Reaction (Alkoxide form) with Ethene | ωB97XD/def2-QZVPP//ωB97XD/6-311+G(d,p) | 11.7 |
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. fiveable.me It is a sensitive probe for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of the transition state. pharmacy180.com A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the substituted atom is not directly involved in bond cleavage.
The deuterium (B1214612) isotope effect (kH/kD) is commonly studied due to the significant mass difference between hydrogen and deuterium. pharmacy180.com A substantial kH/kD value (typically > 2) is indicative of a primary KIE and suggests that C-H bond cleavage is involved in the rate-limiting step. pharmacy180.comfiveable.me
In the context of this compound, KIEs have been calculated for its gas-phase reaction with the hydroxyl (OH) radical. acs.org This reaction can proceed via two main pathways: OH addition to the double bond or direct hydrogen abstraction from various sites on the this compound molecule. Theoretical calculations of the KIE for the hydrogen abstraction pathway were found to be in good agreement with experimental data, supporting the proposed mechanism and transition state structures. acs.org The study of KIEs provides crucial evidence to validate the mechanisms derived from computational models against experimental observations. acs.org
This compound is a volatile organic compound (VOC) emitted into the atmosphere from various sources. Its atmospheric degradation is primarily initiated by reactions with oxidants like the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). Theoretical studies are vital for elucidating the complex mechanisms of these oxidation reactions.
OH-Initiated Oxidation: The reaction of this compound with the OH radical has been extensively studied using high-level ab initio molecular orbital calculations. The reaction proceeds through two main channels:
OH addition: The OH radical adds to one of the unsaturated carbon atoms of the double bond. Addition to the central carbon has been proposed to be the more favorable pathway.
H-atom abstraction: The OH radical abstracts a hydrogen atom from the -OH group, the -CH₂- group, or the vinyl group.
Following the initial OH addition, the resulting adduct reacts with atmospheric O₂ to form a peroxy radical. In the presence of nitric oxide (NO), this peroxy radical can undergo further reactions to form a variety of products. Theoretical investigations have mapped the potential energy surfaces for these subsequent reactions, identifying the most favorable pathways and predicting the major products formed under atmospheric conditions.
Ozone-Initiated Oxidation: Theoretical studies on the reaction of this compound with ozone (O₃) have been performed using DFT. The mechanism is initiated by the cycloaddition of ozone across the C=C double bond to form a primary ozonide. This intermediate is unstable and decomposes to form a carbonyl compound (like formaldehyde) and a Criegee intermediate (carbonyl oxide). These highly reactive Criegee intermediates can then react with other atmospheric species, such as water vapor, to produce more hazardous end products, contributing to the formation of secondary organic aerosols. The calculated rate coefficient for the primary reaction pathway shows good agreement with experimental results.
These computational studies provide a detailed understanding of the atmospheric fate of this compound, predicting its atmospheric lifetime and identifying the potential for forming secondary pollutants.
| Oxidant | Calculated Rate Coefficient (cm³/molecule/sec) at 298 K | Calculated Atmospheric Lifetime | Reference |
|---|---|---|---|
| Ozone (O₃) | 1.190 × 10⁻¹⁵ | ~10 hours |
Theoretical Studies of Atmospheric Oxidation Reactions
Reactions with Hydroxyl Radical (OH)
The gas-phase reaction of this compound with the hydroxyl radical (OH) is a significant process in atmospheric chemistry. The reaction proceeds primarily through two main pathways: OH addition to the C=C double bond and direct hydrogen abstraction from the C-H or O-H bonds. acs.orgnih.gov Theoretical and experimental studies have shown that the addition of the OH radical to the double bond is the more dominant pathway at atmospheric temperatures (200–440 K). acs.orgresearchgate.net
The addition of the OH radical to the terminal CH₂ group is the most favorable addition channel, leading to the formation of the adduct IM1 (CH₂(OH)ĊHCH₂OH). The addition to the central CH group forms the adduct IM2 (CH₂ĊH(OH)CH₂OH). researchgate.net These initial radical adducts are chemically activated and can undergo further reactions. researchgate.net Under atmospheric conditions, these adducts will likely react with molecular oxygen (O₂) and nitrogen monoxide (NO). researchgate.net
While OH addition is dominant, hydrogen abstraction also occurs, becoming more significant at higher temperatures. acs.orgnih.gov The abstraction can happen from the allylic -CH₂- group, the vinylic C-H bonds, or the hydroxyl group. The production of CH₂CHCHOH + H₂O via direct hydrogen abstraction becomes the predominant pathway at elevated temperatures. nih.gov
The kinetics of this reaction have been studied, and various rate constants have been determined. The reaction is known to be pressure-dependent at low pressures. researchgate.net
Interactive Data Table: Rate Constants for the Reaction of this compound with OH Radical
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| 298 | (3.7 ± 0.5) x 10⁻¹¹ | Laser Photolysis - Laser Induced Fluorescence (LP-LIF) | researchgate.net |
| 298 | (4.60 ± 0.19) x 10⁻¹¹ | Photolysis of Precursor - Laser Induced Fluorescence (PLP-LIF) | researchgate.net |
| 282-315 | (1.68 ± 0.89) × 10⁻¹² × exp(1100/T) | Relative Rate Method | acs.org |
| 298 | 5.10 × 10⁻¹¹ (for this compound-d₆) | Relative Rate Method | acs.org |
Ozonolysis Mechanism
Ozonolysis is an organic reaction where ozone cleaves unsaturated bonds, such as the double bond in this compound. wikipedia.org The generally accepted mechanism, proposed by Rudolf Criegee in 1953, involves a sequence of cycloaddition and cycloreversion steps. wikipedia.org
The process begins with the 1,3-dipolar cycloaddition of an ozone molecule to the C=C double bond of this compound, which forms an unstable primary ozonide, also known as a molozonide. wikipedia.orgmsu.edu This molozonide is highly reactive and rapidly undergoes a retro-1,3-dipolar cycloaddition to fragment into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, often referred to as the Criegee intermediate. wikipedia.org
For this compound, this fragmentation would yield formaldehyde (B43269) and a carbonyl oxide bearing a hydroxymethyl group. These two fragments then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide, a trioxolane. wikipedia.org
The final products of the ozonolysis reaction are determined by the conditions of the subsequent work-up step. byjus.commasterorganicchemistry.com
Reductive Work-up: Treatment of the secondary ozonide with a mild reducing agent (such as zinc dust or dimethyl sulfide) cleaves the ozonide to yield carbonyl compounds. masterorganicchemistry.com For this compound, this would result in formaldehyde and glycolaldehyde.
Oxidative Work-up: If the ozonide is worked up with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. byjus.commasterorganicchemistry.com In the case of this compound, this would lead to the formation of formic acid and glycolic acid.
In some cases, particularly with cyclic allylic alcohols, "anomalous" ozonolysis can occur, where both the double bond and an adjacent single bond are cleaved. acs.org The presence of the allylic alcohol substituent can influence the reaction pathway and lead to different or unexpected products. acs.org
Interactive Data Table: Ozonolysis Products of this compound
| Work-up Condition | Reagent Example | Primary Products |
| Reductive | Zinc (Zn), Dimethyl Sulfide (DMS) | Formaldehyde, Glycolaldehyde |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Formic Acid, Glycolic Acid |
Toxicological and Ecotoxicological Research of Allyl Alcohol
Mechanistic Studies of Toxicity of Allyl Alcohol
The toxicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic activation to a more reactive and damaging compound. This section delves into the intricate biochemical pathways that underpin the toxic effects of this compound, focusing on its metabolism, the role of its primary metabolite, and the subsequent cellular damage.
Metabolism to Acrolein via Alcohol Dehydrogenase (ADH)
The primary and critical step in the bioactivation of this compound is its oxidation to acrolein. capes.gov.brkoreascience.kr This biotransformation is predominantly catalyzed by the enzyme alcohol dehydrogenase (ADH), a zinc-containing enzyme found in the cytosol of cells, particularly in the liver. wikipedia.orgnih.govuniprot.org The reaction involves the transfer of a hydride ion from the alcohol to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), resulting in the formation of acrolein and reduced NAD (NADH). uniprot.orgwikipedia.org
The involvement of ADH in this compound toxicity is well-established. Studies have shown that inhibitors of ADH, such as pyrazole (B372694) and 4-methylpyrazole (B1673528), can prevent or significantly reduce the hepatotoxicity induced by this compound. nih.govnih.govtaylorandfrancis.com Conversely, conditions that enhance ADH activity can exacerbate the toxic effects. The rate of this metabolic conversion is a crucial determinant of the subsequent toxicity. nih.gov While ADH is the primary enzyme responsible, other oxidoreductases may also contribute to a lesser extent. wikipedia.org
Acrolein as the Primary Toxic Metabolite
Numerous studies have unequivocally identified acrolein as the principal agent responsible for the toxic manifestations observed after exposure to this compound. capes.gov.brnih.govoup.com this compound itself is considered to be relatively inert, and its toxicity is almost entirely dependent on its conversion to acrolein. capes.gov.broup.com Acrolein is a highly reactive α,β-unsaturated aldehyde, and this chemical reactivity is the basis of its profound cytotoxicity and genotoxicity. plos.orgoup.com
The evidence supporting acrolein's role as the primary toxicant is compelling. For instance, the toxicity of this compound is significantly increased when the further metabolism of acrolein is blocked by inhibitors of aldehyde dehydrogenase, such as disulfiram. nih.govinchem.org Moreover, direct exposure to acrolein elicits similar toxic effects to those seen with this compound, but at much lower concentrations. plos.org The toxic effects of acrolein are diverse and include the formation of adducts with DNA and proteins, induction of oxidative stress, disruption of mitochondrial function, and damage to cellular membranes. jst.go.jp
Role of Glutathione (B108866) (GSH) Depletion in Toxicity
Glutathione (GSH), a tripeptide, is a major cellular antioxidant and plays a critical role in the detoxification of xenobiotics, including acrolein. oup.comjst.go.jp The high reactivity of acrolein allows it to readily conjugate with the sulfhydryl group of GSH, a reaction that can occur both spontaneously and enzymatically, catalyzed by glutathione S-transferases. nih.goveuropa.eu This conjugation is the primary mechanism for detoxifying and eliminating acrolein from the body. jst.go.jpeuropa.eu
Reaction with Essential Macromolecules
Once cellular glutathione is depleted, acrolein is free to react with other nucleophilic sites within the cell, particularly the sulfhydryl groups of proteins. nih.gov This covalent binding to essential macromolecules, such as enzymes and structural proteins, can lead to their inactivation and a loss of cellular function. koreascience.krnih.gov Acrolein can also form adducts with DNA, which can lead to mutations and other genotoxic effects. jst.go.jp
The reaction of acrolein with proteins can have widespread consequences. For example, it has been shown to inhibit the activity of enzymes involved in its own metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase, further exacerbating its toxicity. oup.com The formation of protein carbonyls, a marker of protein oxidation, is a prominent feature of acrolein-induced cell death. oup.com
Oxidative Stress Induction
Beyond direct adduction to macromolecules, a significant mechanism of acrolein-induced toxicity is the generation of oxidative stress. jst.go.jpresearchgate.netnih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Acrolein can induce oxidative stress through multiple pathways.
The depletion of GSH, a key antioxidant, is a major contributor to the pro-oxidant state. researchgate.net Furthermore, acrolein can directly interfere with mitochondrial function, leading to the generation of superoxide (B77818) radicals and other ROS. jst.go.jp This increase in ROS can lead to lipid peroxidation, a damaging process where the lipids in cellular membranes are attacked by free radicals. capes.gov.brtandfonline.comnih.govbg.ac.rs Lipid peroxidation can compromise membrane integrity, leading to cell lysis and death. capes.gov.br Evidence for lipid peroxidation following this compound exposure includes the detection of malondialdehyde (MDA) and 4-hydroxynonenal, which are byproducts of this process. capes.gov.brbg.ac.rsoup.com
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies help in understanding how the chemical structure of a compound influences its biological activity. For this compound and related compounds, these studies highlight the importance of the allylic structure and its metabolic activation.
The presence of the double bond in the allylic position is crucial for its toxicity. Saturated alcohols, for instance, are significantly less toxic. wikipedia.org The primary alcohol group is also essential, as it is the site of oxidation by ADH to the reactive aldehyde, acrolein. jmb.or.kr Secondary allylic alcohols are metabolized to ketones, which are generally less reactive and toxic than aldehydes. jmb.or.kr
QSAR models have been developed to predict the toxicity of various chemicals, including reactive compounds like this compound. researchgate.netoup.com These models often incorporate parameters that describe the chemical's reactivity and its hydrophobicity (log Kow). researchgate.netoup.com For proelectrophiles like this compound, the models must account for the metabolic activation step. oup.com While general QSARs exist, specific models for reactive compounds like allyl compounds are necessary for accurate predictions, as their reactivity does not always follow the assumptions of general models. nih.gov
Interactive Data Table: Key Mechanistic Aspects of this compound Toxicity
| Mechanistic Step | Description | Key Enzymes/Molecules | Consequence |
| Metabolism | Oxidation of this compound to acrolein. capes.gov.brkoreascience.kr | Alcohol Dehydrogenase (ADH). wikipedia.orgnih.govuniprot.org | Formation of the primary toxic metabolite. |
| Primary Toxicant | Acrolein acts as the main agent of toxicity. capes.gov.brnih.govoup.com | Acrolein. | Covalent binding to macromolecules, oxidative stress. jst.go.jp |
| GSH Depletion | Conjugation of acrolein with glutathione. nih.goveuropa.eu | Glutathione (GSH). oup.comjst.go.jp | Compromised detoxification, increased oxidative stress. nih.govresearchgate.net |
| Macromolecule Reaction | Covalent binding of acrolein to proteins and DNA. nih.gov | Cellular proteins, DNA. | Enzyme inactivation, loss of function, genotoxicity. nih.govjst.go.jp |
| Oxidative Stress | Imbalance in cellular redox state. jst.go.jpresearchgate.netnih.govresearchgate.net | Reactive Oxygen Species (ROS). | Lipid peroxidation, membrane damage. capes.gov.brtandfonline.comnih.govbg.ac.rs |
| SAR/QSAR | Relationship between chemical structure and toxicity. | Allylic structure, primary alcohol group. | Predicts toxicity based on reactivity and metabolic activation. researchgate.netoup.com |
Chemical Category Formation and Read-Across Methodologies
The principle of chemical category formation allows for the grouping of chemicals with similar structures and properties to predict the toxicity of untested compounds based on data from tested ones, a process known as read-across. uni-ruse.bg This approach is crucial for risk assessment under regulations like REACH, as it helps to fill data gaps and reduce the number of animal experiments. uni-ruse.bg this compound and its derivatives are often grouped as α,β-unsaturated alcohols, which are considered proelectrophiles. uni-ruse.bg
The toxicological hypothesis for this category is that allyl esters that can be predictably metabolized to this compound are likely to exhibit hepatotoxicity. oecd.org The subsequent oxidation of this compound to the reactive metabolite acrolein is a key step in its toxicity. oecd.org Therefore, the repeated dose toxicity of this compound can be read-across to other β-unsaturated alcohols that are metabolized to their corresponding α,β-unsaturated aldehydes through the same mechanism. nih.gov This approach is supported by the understanding that the toxicity of various allyl esters can be evaluated collectively due to their common metabolic pathway. oecd.org
A study on β-unsaturated alcohols proposed a read-across hypothesis where these compounds act as indirect-acting toxicants. Their metabolism via alcohol dehydrogenase (ADH) leads to necrosis, apoptosis, and subsequently liver fibrosis. nih.govtoxicology.org This allows for the prediction that other β-unsaturated alcohols within this category will likely elicit similar liver toxicity to this compound. nih.gov However, the applicability of read-across can be limited by species-specific differences in metabolism. uni-ruse.bg For instance, primary and secondary allylic alcohols were found to be more toxic to Pimephales promelas (fathead minnow), rats, and mice than to Tetrahymena pyriformis, indicating that the enzymatic processes governing toxicity can vary between species. uni-ruse.bg
In Silico Techniques for Toxicity Prediction
In silico methods, which utilize computer-based models, are valuable tools for predicting the toxicity of chemicals like this compound. These techniques range from forming chemical categories to developing more complex quantitative structure-activity relationships (QSARs). uni-ruse.bg For this compound, in silico tools have been used to predict various toxicological endpoints.
One application is in skin sensitization assessment. Using the OECD QSAR Toolbox, profiling of this compound for protein-binding potential, a key event in skin sensitization, showed no structural alerts. europa.eu A read-across analysis within the same toolbox also predicted this compound to be negative for skin sensitization. europa.eu However, it was noted that this compound's low partition coefficient (log Kow) placed it at the boundary of the model's applicability domain, suggesting the prediction is an extrapolation but still provides strong evidence against skin sensitizing potential. europa.eu
Physiologically based pharmacokinetic (PBPK) modeling is another powerful in silico technique. A PBPK model for 3-chlorothis compound (3-CAA) was developed using read-across from data on related compounds like ethanol (B145695). frontiersin.org This was based on the expectation that 3-CAA, being a primary alcohol, is metabolized similarly by alcohol dehydrogenases. frontiersin.org Such models can predict key pharmacokinetic parameters and help in designing in vivo studies by ensuring adequate tissue exposure while avoiding severe toxicity. frontiersin.org The model for 3-CAA highlighted how different dosing routes could significantly alter the peak blood concentration, a critical factor for a compound whose toxicity is driven by a reactive metabolite. frontiersin.org
Species-Specific Metabolic Capacity and Toxicity
The toxicity of this compound is highly dependent on its metabolic activation to acrolein by alcohol dehydrogenase (ADH). wikipedia.orgnih.govinchem.org Consequently, species-specific differences in ADH activity and other metabolic pathways can lead to significant variations in toxicity.
For example, studies have shown that primary and secondary allylic alcohols are more toxic to certain aquatic and terrestrial species like Pimephales promelas, rats, and mice compared to the protozoan Tetrahymena pyriformis. uni-ruse.bg This suggests that the metabolic processes that turn this compound into a potent toxin are more active in the former species. uni-ruse.bg
In zebrafish embryos, this compound is significantly less toxic than in adult zebrafish, with a lethal concentration (LC50) that is orders of magnitude higher. plos.orgresearchgate.net This difference is attributed to the limited metabolic capacity of the embryos. plos.org The expression of certain ADH isoenzymes, particularly adh8a, is much lower in embryos compared to adult fish. plos.org When adh8a mRNA was injected into the embryos, their sensitivity to this compound increased dramatically, reaching levels similar to those seen in adult fish. plos.org This demonstrates that the low expression of this specific enzyme is a key factor in the reduced toxicity of this compound in zebrafish embryos.
In rodent models, the rate of this compound metabolism and subsequent toxicity can also be influenced by various factors. For instance, in rats, the hepatotoxicity of this compound is dependent on its metabolism to acrolein by liver ADH. wikipedia.org This process can be inhibited by ADH inhibitors like pyrazole. taylorandfrancis.com Furthermore, factors like age can influence susceptibility, with older male rats showing more severe hepatotoxicity than younger ones. researchgate.net
In Vitro and In Vivo Toxicological Models
Isolated Hepatocyte Studies
Isolated hepatocytes are a widely used in vitro model to investigate the mechanisms of this compound-induced liver toxicity. nih.govnih.govtandfonline.com These studies have consistently shown that this compound's toxicity is mediated by its metabolic product, acrolein. nih.gov
Studies using isolated hepatocytes from rats of different ages have demonstrated that this model can be used to study age-related differences in hepatotoxicity. nih.gov Hepatocytes from older rats were found to be more susceptible to this compound-induced toxicity compared to those from younger rats. nih.gov
Further research with isolated rat hepatocytes has explored the role of energy homeostasis in this compound cytotoxicity. These studies found that while this compound exposure leads to decreases in ATP content, these changes are likely a consequence rather than a cause of cell death. tandfonline.com The hepatotoxicity of this compound also involves the activation of specific signaling pathways, such as protein kinase Cδ (PKCδ), which has been identified as a critical early event in initiating hepatocyte injury. acs.org
Effects of this compound on Isolated Rat Hepatocytes
| Parameter | Observation | Reference |
|---|---|---|
| Toxicity | Dose-dependent | nih.gov |
| Cellular Glutathione (GSH) | Depletion is inversely related to toxicity | nih.gov |
| Alcohol Dehydrogenase Inhibitors (e.g., pyrazole) | Prevent toxicity | nih.govnih.gov |
| Aldehyde Dehydrogenase Inhibitors (e.g., disulfiram) | Augment toxicity | nih.gov |
| Energy Homeostasis (ATP levels) | Decrease is a consequence of toxicity | tandfonline.com |
| Protein Kinase Cδ (PKCδ) | Activation is a critical early event in injury | acs.org |
Rodent Models (Rats, Mice)
Rodent models, particularly rats and mice, have been instrumental in characterizing the in vivo toxicity of this compound. These studies have established its potent hepatotoxicity, which is characterized by periportal (or zone 1) liver damage. taylorandfrancis.comoup.com
The mechanism of toxicity in rodents involves the metabolism of this compound to acrolein by alcohol dehydrogenase (ADH) in the liver. wikipedia.orgnih.gov This metabolic activation is a prerequisite for toxicity, as pretreatment with ADH inhibitors can prevent the liver damage. taylorandfrancis.com The resulting acrolein is highly reactive and depletes glutathione (GSH), a key cellular antioxidant. wikipedia.orgoup.com Once GSH is depleted, acrolein can bind to cellular macromolecules, leading to oxidative stress, mitochondrial damage, and ultimately cell death. wikipedia.orginnovareacademics.in
Comparative toxicity studies have been conducted on this compound, its precursor allyl acetate (B1210297), and its metabolite acrolein in F344/N rats and B6C3F1 mice. nih.gov These studies have helped to delineate the specific toxic effects of each compound. For instance, in a 14-week gavage study, this compound caused squamous hyperplasia of the forestomach epithelium in both rats and mice. nih.gov In female rats, it also led to bile duct hyperplasia and periportal hepatocyte hypertrophy. nih.gov
The susceptibility to this compound-induced hepatotoxicity in rodents can be influenced by various factors. For example, diabetic rats have been shown to be more susceptible to liver injury from this compound due to lower hepatic detoxification of acrolein, which is linked to depleted hepatic glutathione synthesis. jst.go.jp
Key Findings from Rodent Models on this compound Toxicity
| Finding | Species | Reference |
|---|---|---|
| Periportal liver necrosis | Rat | taylorandfrancis.comoup.com |
| Metabolism to acrolein by alcohol dehydrogenase | Rat | wikipedia.orgnih.gov |
| Depletion of glutathione (GSH) | Rat | wikipedia.orgoup.com |
| Squamous hyperplasia of forestomach epithelium | Rat, Mouse | nih.gov |
| Bile duct hyperplasia and periportal hepatocyte hypertrophy | Rat (female) | nih.gov |
| Increased susceptibility in diabetic models | Rat | jst.go.jp |
Budding Yeast as a Eukaryotic Model Organism
The budding yeast, Saccharomyces cerevisiae, serves as a valuable eukaryotic model organism for studying the molecular mechanisms of this compound toxicity. nih.govacs.orgdtic.mil Yeast provides a genetically tractable system to investigate the cellular responses to this compound. researchgate.net
In yeast, as in mammals, this compound is enzymatically oxidized to the highly toxic and reactive aldehyde, acrolein. nih.govacs.org Studies have shown that yeast cells deficient in certain antioxidant enzymes, such as Cu,Zn-superoxide dismutase (SOD1), are hypersensitive to this compound. researchgate.net This hypersensitivity is associated with increased production of reactive oxygen species and higher levels of protein carbonylation. researchgate.net
Genome-wide transcriptome analysis of yeast cells treated with this compound revealed differential regulation of a significant portion of the yeast genome. nih.govacs.org Genes involved in diverse cellular processes were affected, including:
Cell cycle and DNA damage repair
Metal homeostasis and stress response
Ribosomal biogenesis and metabolism
Meiosis and ubiquitination
Cell morphogenesis and transport nih.govacs.org
Genetic screening in yeast has identified novel molecular targets of this compound and acrolein, which are involved in oxidative stress, DNA damage repair, iron homeostasis, and cell wall integrity. nih.govacs.org Furthermore, research using this model has demonstrated the role of mitogen-activated protein kinases (MAPKs) and DNA damage checkpoint pathways in tolerance to this compound-induced cytotoxicity. researchgate.net Interestingly, studies in yeast have also pointed to the potential of pyrazole and ethanol as antidotes for this compound intoxication, as they can inhibit the alcohol dehydrogenase that converts this compound to acrolein. nih.govacs.orgresearchgate.net
Cellular Processes in Budding Yeast Affected by this compound
| Affected Cellular Process | Reference |
|---|---|
| Cell Cycle | nih.govacs.org |
| DNA Damage Repair | nih.govacs.orgresearchgate.net |
| Metal Homeostasis | nih.govacs.org |
| Stress Response | nih.govacs.org |
| Ribosomal Biogenesis | nih.govacs.org |
| Metabolism | nih.govacs.org |
| Cell Wall Integrity | nih.govacs.orgresearchgate.net |
Zebrafish Embryo Models
Zebrafish (Danio rerio) embryos are frequently utilized as a vertebrate model in toxicological research. cloudsds.com However, studies involving this compound have revealed significant differences in toxicity between embryonic and adult stages, highlighting limitations related to the embryo's metabolic capacity. cloudsds.comtn.edu Research has shown that this compound is several orders of magnitude less toxic to zebrafish embryos compared to adult zebrafish. cloudsds.comnih.gov For instance, the median lethal concentration (LC50) for embryos was reported as 478 mg/L, whereas for adult fish, it was 0.28 mg/L. cloudsds.comtn.edunih.gov
This discrepancy is attributed to the fact that this compound's toxicity is primarily mediated by its metabolite, acrolein, which is produced through the action of alcohol dehydrogenases (Adh). cloudsds.comnih.gov In zebrafish embryos, the expression of certain Adh isoenzymes, particularly adh8a, is significantly lower than in adult fish. cloudsds.comnoaa.gov This limited metabolic capability means less conversion of this compound to the more potent toxicant, acrolein. noaa.govinchem.org To test this hypothesis, researchers microinjected adh8a mRNA into zebrafish embryos. cloudsds.comnih.gov This transient overexpression of the enzyme resulted in a dramatic increase in this compound's toxicity, with the LC50 value dropping to 0.42 mg/L, a level comparable to that seen in adult fish. cloudsds.comtn.edunih.gov Further analysis confirmed that the internal concentrations of this compound significantly declined in the adh8a-injected embryos, indicating an increased rate of metabolization. cloudsds.comnih.gov These findings underscore the necessity of considering metabolic activation pathways when using zebrafish embryos in toxicological assessments. cloudsds.com
Comparative Toxicity Studies of Allyl Acetate, this compound, and Acrolein
A distinct metabolic relationship exists between allyl acetate, this compound, and acrolein, where allyl acetate is hydrolyzed to this compound, which is subsequently oxidized to form the highly reactive aldehyde, acrolein. oup.comresearchgate.net The hepatotoxicity associated with allyl acetate is a direct result of this rapid hydrolysis in the liver, blood, and other tissues, which releases this compound. microkat.gr
Comparative toxicity studies in rats and mice have been conducted to understand the relative toxicological profiles of these three compounds. oup.comresearchgate.net These studies indicate that allyl acetate and this compound function as protoxicants, meaning their toxicity is mediated through their conversion to acrolein after absorption. oup.com This biotransformation appears to increase the systemic exposure to acrolein compared to when acrolein is administered directly. oup.com
The primary target organ for all three chemicals in both rats and mice was identified as the forestomach, where they caused squamous epithelial hyperplasia. oup.com However, the toxicological effects on other organs varied. Liver histopathology was most pronounced with allyl acetate, was also observed with this compound, but was not seen with acrolein administration. oup.com This difference is hypothesized to be due to the protoxicants, allyl acetate and this compound, achieving greater systemic distribution, thereby delivering higher effective doses of the ultimate toxicant, acrolein, to internal organs like the liver. oup.com All three chemicals also had effects on the hematopoietic system, with allyl acetate showing the most significant impact. oup.com
Table 1: Comparative Organ Toxicity
| Compound | Primary Target Organ | Liver Histopathology | Hematopoietic System Effects |
|---|---|---|---|
| Allyl Acetate | Forestomach | Most Apparent | Most Pronounced |
| This compound | Forestomach | Observed | Observed |
| Acrolein | Forestomach | Not Observed | Observed |
Specific Organ Toxicity and Pathophysiology
Hepatotoxicity (Periportal Liver Injury)
This compound is a well-established model hepatotoxicant recognized for inducing a specific pattern of liver damage known as periportal (zone 1) necrosis. nih.govoup.com The toxicity is not caused by this compound itself but by its highly reactive metabolite, acrolein, which is formed via oxidation by the enzyme alcohol dehydrogenase (ADH). nih.govoup.comtandfonline.com
The characteristic injury to the periportal region of the liver lobule is attributed to several factors. nih.govnih.gov This zone has the highest concentration of oxygen, and the toxicity of this compound has been shown to be oxygen-dependent. nih.gov The initial stage of intoxication involves a significant depletion of hepatic glutathione (GSH), a key antioxidant, as it reacts with acrolein. oup.comnih.gov However, GSH depletion occurs throughout the entire liver lobule and is not solely responsible for the localized periportal damage. nih.gov In addition to GSH depletion, this compound infusion leads to a significant decrease in ATP content and the ATP/ADP ratio specifically in the periportal regions, indicating a localized energy deficit. nih.gov Lipid peroxidation has also been identified as an important mechanism of cell injury, particularly under conditions of high oxygen tension. nih.gov
Pulmonary Edema
Inhalation exposure to this compound vapors is a significant concern, with a primary toxic effect being the induction of pulmonary edema, which is the accumulation of excess fluid in the lungs. isotope.comwikipedia.orgnih.gov This condition can lead to severe respiratory distress and shortness of breath. nih.govepa.govenvironmentclearance.nic.in Animal studies have documented the occurrence of pulmonary congestion following inhalation of this compound. isotope.com
Neurological Effects (Spastic Paralysis, Convulsions)
Exposure to this compound can result in central nervous system (CNS) depression. tn.edumicrokat.gr Reported effects include headache, dizziness, drowsiness, and in advanced stages, it may lead to collapse, unconsciousness, and coma. microkat.gr Research on allyl compounds, including this compound, has indicated a potential effect on the peripheral nervous system, including spastic paralysis. environmentclearance.nic.in While withdrawal from other alcohols like ethanol can induce convulsions, specific research directly linking this compound exposure to convulsions is not prominent in the reviewed literature. washington.edugoogle.com
Renal and Splenic Irritation/Congestion
Toxicological studies in rats have demonstrated that exposure to this compound can affect the kidneys and spleen. nih.gov A dose-related increase in the relative weights of the kidney and spleen was observed in rats exposed to this compound in their drinking water. nih.gov These studies also found evidence of impaired renal function. epa.gov
The mechanism of renal toxicity is similar to its hepatotoxicity, involving metabolic activation to acrolein. nih.gov Studies using isolated renal epithelial cells found that toxicity, as measured by glutathione depletion and loss of cell viability, was more severe in cells from female rats. nih.gov This was correlated with higher alcohol dehydrogenase activity in the female rat kidney. nih.gov
In addition to effects on rats, a study in mice noted a significant increase in mean spleen weight, with observations of large splenic follicles containing prominent germinal centers. inchem.org
Reproductive Toxicity (Yeast Gametogenesis Model)
Research utilizing the budding yeast, Saccharomyces cerevisiae, as a model organism has demonstrated the reproductive toxicity of this compound. researchgate.netresearchgate.netacs.orgnih.gov this compound and its primary metabolite, acrolein, have been shown to inhibit the process of gametogenesis, which is analogous to spermatogenesis in higher eukaryotes. researchgate.netacs.orgnih.gov Specifically, exposure to this compound was found to impede meiosis, the specialized cell division process that produces gametes. researchgate.netresearchgate.net This inhibition of the meiotic progression highlights the potential for this compound to adversely affect reproductive processes at a fundamental cellular level. europa.eu The study demonstrated for the first time that this compound's cytotoxicity extends to reproductive functions within this eukaryotic model. researchgate.netacs.orgnih.gov
Environmental Fate and Ecotoxicology
The environmental fate of this compound is governed by several processes, including atmospheric degradation, biodegradation, and volatilization. nih.govtn.edu It is considered readily biodegradable and has a low potential for bioaccumulation. lyondellbasell.comnbinno.com
In the atmosphere, this compound exists primarily in the vapor phase and is degraded by reacting with photochemically-produced hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃) during the night. nih.govoup.com The reaction with OH radicals is the main chemical removal process for most alcohols in the atmosphere. scielo.brscielo.br
The estimated atmospheric half-lives for these reactions are approximately 7 hours for hydroxyl radicals, 19 hours for ozone, and 30 hours for nitrate radicals. nih.gov Direct photolysis by sunlight is not expected to be a significant degradation pathway. nih.gov
Table 1: Atmospheric Degradation of this compound
| Degradation Pathway | Reactant | Estimated Half-Life |
|---|---|---|
| Photochemical Reaction | Hydroxyl Radicals (OH) | 7 hours nih.gov |
| Photochemical Reaction | Ozone (O₃) | 19 hours nih.gov |
| Night-time Reaction | Nitrate Radicals (NO₃) | 30 hours nih.gov |
Biodegradation is a significant environmental fate process for this compound. nih.govcoleparmer.com It is considered to be readily biodegradable under both aerobic and anaerobic conditions. lyondellbasell.comajcsd.org In a Japanese MITI test, 86% of the Theoretical Biochemical Oxygen Demand (BOD) was achieved in two weeks. nih.gov
In soil, the disappearance of this compound is primarily due to biodegradation, with residue disappearance being negatively correlated with the organic matter content. tn.educoleparmer.com Half-lives of 10.2 and 9.5 days at 20°C have been observed in Texas and Mississippi soils, respectively. nih.gov In water, biodegradation studies showed that at a concentration of 25 ppm, this compound degraded completely in marine water and by 60% in river water after three days at 30°C. nih.gov
Volatilization is an expected fate process for this compound from moist soil and water surfaces. nih.gov This is based on its Henry's Law constant of 4.99 x 10⁻⁶ atm-cu m/mole. nih.gov The estimated volatilization half-life from a model river is 5.7 days, and from a model lake, it is 44 days. nih.gov this compound may also volatilize from dry soil surfaces due to its vapor pressure. nih.gov However, some sources suggest that volatilization from water or moist soil is expected to be slow. ymparisto.fi
This compound has a low potential for bioconcentration in aquatic organisms. nih.govnbinno.comcanada.ca This is supported by an estimated bioconcentration factor (BCF) of 3 and a low log octanol/water partition coefficient (log Kow) of 0.17. nih.govfishersci.no
This compound is classified as very toxic to aquatic life. lyondellbasell.comcoleparmer.comfishersci.no
Fish: Acute toxicity data for fish show a 96-hour LC50 (lethal concentration for 50% of the test subjects) ranging from 0.28 to 0.37 mg/L. fishersci.nofishersci.com It is noted that this compound's toxicity in fish is partly due to its biotransformation into the more toxic compound, acrolein. oup.comoup.comresearchgate.net
Daphnia: For aquatic invertebrates like Daphnia, the 96-hour EC50 (effective concentration for 50% of the test subjects) is 0.25 mg/L. fishersci.nofishersci.com
Algae: Information on the specific toxicity of this compound to algae is also available, with a reported EC50 of 0.25 mg/L after 96 hours. fishersci.no
Table 2: Ecotoxicity of this compound to Aquatic Organisms
| Organism | Test Type | Duration | Value | Reference |
|---|---|---|---|---|
| Fish (Pimephales promelas) | LC50 | 96 h | 0.28 - 0.37 mg/L | fishersci.nofishersci.com |
| Daphnia | EC50 | 96 h | 0.25 mg/L | fishersci.nofishersci.com |
| Freshwater Algae | EC50 | 96 h | 0.25 mg/L | fishersci.no |
Toxicity to Microorganisms
This compound exhibits selective and potent toxicity towards certain microorganisms, particularly yeasts. jmb.or.kr Research has demonstrated that its antimicrobial activity is significantly more pronounced against yeasts than bacteria. jmb.or.kr The average minimum inhibitory concentration (MIC) of this compound for bacteria has been reported as 5.0%, whereas for yeasts, it is a much lower 0.0056%. jmb.or.kr
The mechanism of this selective toxicity is linked to the metabolic activation of this compound within the yeast cells. jmb.or.kr Yeast alcohol dehydrogenase (ADH) enzymes oxidize this compound to its highly reactive and toxic metabolite, acrolein. jmb.or.krresearchgate.netnih.gov It is this resulting acrolein that is primarily responsible for the potent inhibitory effects observed in yeasts. jmb.or.kr Evidence for this is seen in studies involving ADH-negative strains of Saccharomyces cerevisiae, which show significantly higher resistance to this compound, with an MIC of 5%, comparable to that of bacteria. jmb.or.kr
Different ADH isozymes within microorganisms play distinct roles. jmb.or.kr ADH1 is primarily involved in the reduction of acetaldehyde (B116499) to ethanol, while ADH2 catalyzes the oxidation of ethanol to acetaldehyde. jmb.or.kr Mutations in the ADH2 structural gene can alter the intracellular equilibrium between this compound and acrolein, thereby conferring resistance to the toxic effects of the aldehyde. jmb.or.kr A third type, ADH3, has a metabolic function that is not yet fully understood. jmb.or.kr
A study on the molecular cytotoxicity of this compound in the budding yeast Saccharomyces cerevisiae revealed that exposure to a sublethal dose (0.4mM) resulted in the differential regulation of approximately 30% of the yeast genome. researchgate.netnih.govacs.org Functional analysis of the transcriptome indicated that the affected genes are involved in a wide array of cellular processes, including: researchgate.netnih.govacs.org
Cell cycle
DNA damage repair
Metal homeostasis
Stress response
Ribosomal biogenesis
Metabolism
Meiosis
Ubiquitination
Cell morphogenesis
Transport
This broad impact on the yeast genome highlights the extensive cellular disruption caused by this compound and its metabolite, acrolein.
Risk Assessment and Mitigation Strategies
Biomarkers for Toxicity Assessment
The investigation into the molecular mechanisms of this compound cytotoxicity has paved the way for identifying potential biomarkers for toxicity assessment. researchgate.netnih.govresearchgate.net Studies using budding yeast as a model organism have identified novel molecular targets of this compound and its metabolite acrolein, which are associated with oxidative stress, DNA damage repair, iron homeostasis, and cell wall integrity. nih.govacs.org
Furthermore, research has pointed to microRNAs (miRNAs) as promising biomarkers for monitoring chemical-induced toxicity. oup.com MiRNAs are stable in biofluids and their profiles can be altered by exposure to toxicants like this compound. oup.com Although specific miRNA biomarkers for this compound are still under investigation, the approach holds potential for developing more sensitive and specific indicators of exposure and effect compared to traditional protein biomarkers. oup.com The analysis of global gene expression changes, as seen in the yeast transcriptome studies, provides a foundation for identifying genes and pathways that could serve as robust biomarkers. nih.govacs.org
Potential Antidotes (Pyrazole, Ethanol)
Research has identified potential antidotes for this compound poisoning that work by inhibiting the metabolic activation of the compound. researchgate.netnih.govresearchgate.net this compound itself is relatively non-toxic; its toxicity stems from its oxidation to the highly reactive aldehyde, acrolein, a reaction catalyzed by the enzyme alcohol dehydrogenase (ADH). nih.govindustrialchemicals.gov.au Therefore, inhibitors of ADH can serve as effective antidotes.
Studies have demonstrated that both pyrazole and ethanol can act as antidotes to this compound intoxication. researchgate.netnih.govresearchgate.net Pyrazole and its derivatives, such as 4-methylpyrazole (fomepizole), are potent competitive inhibitors of ADH. nih.govnih.govcapes.gov.br By blocking the active site of ADH, they prevent the conversion of this compound to acrolein, thereby mitigating its toxic effects. nih.govnih.gov
Ethanol also functions as a competitive inhibitor of ADH. nih.govmedscape.com When present, ethanol competes with this compound for the same enzyme, slowing down the formation of acrolein. nih.govmedscape.com While effective, the use of ethanol as an antidote can present practical challenges. nih.gov Fomepizole is often preferred due to its higher potency and fewer side effects. medscape.com
Table 1: Potential Antidotes for this compound Poisoning
| Antidote | Mechanism of Action |
| Pyrazole (and its derivatives, e.g., Fomepizole) | Potent competitive inhibitor of alcohol dehydrogenase (ADH), preventing the metabolic conversion of this compound to acrolein. nih.govnih.govcapes.gov.br |
| Ethanol | Competitive inhibitor of alcohol dehydrogenase (ADH), slowing the rate of acrolein formation. nih.govmedscape.com |
Risk Factors for Liver Injury (e.g., Diabetes)
Pre-existing health conditions, particularly diabetes mellitus, have been identified as significant risk factors that can enhance the hepatotoxicity of this compound. jst.go.jpnih.govjst.go.jp The diabetic state is associated with lower levels of hepatic glutathione, a crucial molecule for detoxification processes. jst.go.jpnih.govjst.go.jp
This compound is metabolized to acrolein, which is then detoxified by conjugation with glutathione. jst.go.jpnih.govjst.go.jp In individuals with diabetes, the depleted glutathione levels impair this detoxification pathway, leading to an accumulation of the toxic acrolein and consequently, more severe liver injury. jst.go.jpnih.gov
Studies using spontaneously diabetic Torii-Leprfa (SDT fatty) rats, an animal model for human type 2 diabetes, have shown a marked enhancement of this compound-induced liver injury compared to non-diabetic rats. jst.go.jpnih.gov These findings strongly suggest that diabetic patients may have a higher potential risk for liver injury from exposure to this compound and other chemicals that are detoxified via glutathione conjugation. jst.go.jpnih.govresearchgate.net
Table 2: Factors Influencing this compound Hepatotoxicity in Diabetes
| Factor | Observation in Diabetic Models | Consequence |
| Hepatic Glutathione Levels | Lower levels of glutathione are present for detoxification. jst.go.jpnih.govjst.go.jp | Reduced detoxification of acrolein, the toxic metabolite of this compound. jst.go.jpnih.gov |
| This compound-Induced Liver Injury | Markedly enhanced compared to non-diabetic models. jst.go.jpnih.gov | Increased susceptibility to hepatotoxicity from this compound exposure. jst.go.jpnih.govresearchgate.net |
Occupational Exposure and Risk Assessment
Occupational exposure to this compound can occur through inhalation of its vapor, skin contact, and ingestion. itcilo.orgilo.org Due to its volatility, a harmful concentration of this compound can be reached quickly in the air at room temperature. itcilo.orgilo.org The substance is a potent irritant to the eyes, skin, and respiratory tract. itcilo.orgilo.orgnih.gov
Regulatory bodies have established occupational exposure limits (OELs) to protect workers. These limits are typically expressed as a time-weighted average (TWA) concentration for a standard workday.
Table 3: Occupational Exposure Limits for this compound
| Organization | TWA | STEL | Skin Notation | Notes |
| OSHA (PEL) | 2 ppm | - | Y | Legal airborne permissible exposure limit. nj.govosha.gov |
| NIOSH (REL) | 2 ppm | 4 ppm | Y | Recommended exposure limit over a 10-hour workshift. nj.govosha.gov |
| ACGIH (TLV) | 0.5 ppm | - | Y | Threshold limit value over an 8-hour workshift. nj.govosha.gov |
| EU-OEL | 2 ppm (4.8 mg/m³) | 5 ppm (12.1 mg/m³) | Y | ilo.org |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; EU-OEL: European Union Occupational Exposure Limit.
Risk assessment for occupational exposure involves monitoring workplace air concentrations and implementing control measures such as ventilation and the use of personal protective equipment, including respiratory protection and protective clothing. itcilo.orgilo.org The "skin" notation indicates that skin absorption is a significant route of exposure, and measures to prevent skin contact are crucial. itcilo.orgilo.orgosha.gov Short-term exposure can cause lacrimation, muscle spasms, and pain, with the potential for delayed effects on the liver and kidneys. itcilo.orgilo.orgnih.gov
Polymer Science and Material Applications of Allyl Alcohol
Polymerization Mechanisms and Characteristics
The polymerization of allyl alcohol is distinct from that of typical vinyl monomers due to the presence of the allylic group. This structural feature significantly influences the polymerization mechanism and the characteristics of the resulting polymer.
Free Radical Polymerization
Free radical polymerization of this compound is notoriously challenging. gantrade.comresearchgate.net The primary reason for this difficulty is a process known as degradative chain transfer. researchgate.netacs.org In this process, a propagating radical abstracts a hydrogen atom from the methylene (B1212753) group (allylic position) of an this compound monomer. This transfer results in the formation of a resonance-stabilized allylic radical. researchgate.nettandfonline.com
This new allylic radical is relatively unreactive and less capable of initiating a new polymer chain compared to the initial radical. researchgate.net Consequently, the kinetic chain is often terminated. researchgate.net This frequent chain transfer leads to the formation of polymers with low molecular weights, typically in the range of oligomers. gantrade.comresearchgate.netresearchgate.net The polymerization rate is also significantly reduced, requiring a much higher concentration of initiators compared to the polymerization of common vinyl monomers. researchgate.net
Studies have shown that the polymerization of this compound can be described by this degradative chain transfer to the monomer, which results in distinctive chain-end structures, such as vinyl and aldehyde groups, and low molecular weight products. acs.org The reaction kinetics are dominated by this chain transfer, which is the essential difference compared to the unchecked polymerization of monomers like vinyl acetate (B1210297) that lack a site for such rapid metathesis. cdnsciencepub.com
Oligomerization and Branched/Cross-linked Structures
The direct polymerization of this compound typically yields low molar mass oligomers. researchgate.netnih.govacs.org These oligomers can be highly branched or even cross-linked structures. researchgate.netnih.govacs.org The formation of these complex architectures is a consequence of the allylic functionality and the side reactions that occur during polymerization. The molecular weight of these oligomers is generally in the range of 500 to 10,000. researchgate.net
The production of poly(this compound) oligomers has been explored using various catalytic systems. For instance, oxovanadium(IV) complexes with modified methylaluminoxane (B55162) as an activator have been shown to be highly active precatalysts for the oligomerization of this compound, producing oligomer chains with varying numbers of monomer units. nih.govmdpi.comcambridge.org
Post-Polymerization Modification Strategies
To overcome the limitations of direct polymerization and to synthesize linear, high molar mass poly(this compound) (PAA), post-polymerization modification strategies have been developed. nih.govacs.org This approach provides access to macromolecular materials that are not directly obtainable. nih.govacs.org
One successful strategy involves the synthesis of a precursor polymer, such as an activated polyacrylamide, which is then chemically modified to yield PAA. nih.govacs.orgacs.org For example, linear, high molar mass PAA has been synthesized through the borohydride (B1222165) reduction of a new activated polyacrylamide. nih.govacs.org This method allows for the preparation of PAA with targeted molar masses and low dispersity. acs.org It also enables the creation of PAA block polymers. acs.org Other post-polymerization modifications include reactions like thiol-ene click reactions, epoxidation, and bromination on polymers with pendant allyl groups. mdpi.com
Gamma Radiation Induced Polymerization
Gamma radiation from sources like Cobalt-60 can be used to initiate the polymerization of this compound. dtic.mil This method allows for polymerization to occur, producing poly(this compound). dtic.mil The rate of polymerization and the molecular weight of the resulting polymers are influenced by the radiation dose. dtic.mil For instance, studies have been conducted on the graft polymerization of this compound onto other polymer substrates, such as cellulose, using γ-irradiation. tandfonline.comtandfonline.com The radiation-chemical yield for grafting allyl monomers is often constant up to a certain percentage and is not dependent on the dose rate over a significant range. doi.org Gamma irradiation can induce not only polymerization but also crosslinking, branching, and grafting effects. researchgate.net
Functional Polymers and Copolymers
The hydroxyl group of this compound is a key feature that allows for the creation of functional polymers and copolymers with tailored properties for specific applications.
Hydroxyl Functional Polymers for Crosslinking
This compound is frequently incorporated into polymers to provide pendant hydroxyl groups that can be used for subsequent crosslinking reactions. researchgate.net These hydroxyl-functional polymers are valuable in formulations for coatings, adhesives, and elastomers. researchgate.netgoogleapis.com
Copolymers of this compound with other monomers, such as styrene (B11656) and acrylates, are commercially significant. gantrade.com Styrene-allyl alcohol (SAA) copolymers are low molecular weight resins with a high content of primary reactive hydroxyl groups. gantrade.com These "polyols" enhance properties like adhesion and crosslink density in coating formulations. gantrade.com Similarly, acrylic-allyl alcohol copolymers are used as polyols in solvent-borne coating systems. gantrade.com The pendant hydroxyl groups on these copolymers can react with crosslinking agents like isocyanates, anhydrides, and melamine (B1676169) resins to form durable thermoset materials. googleapis.comgoogle.com For example, styrene/propoxylated this compound copolymers can be used to create alkyd-modified polyurethane (uralkyd) coatings. epo.org
Table 1: Characteristics of Styrene-Allyl Alcohol (SAA) Copolymers
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight (Mw) | 2000-3000 | gantrade.com |
| This compound Content | 30-40% | gantrade.com |
| Hydroxy Content | ~15-20 units per chain | gantrade.com |
| Physical Form | Hard Resins | gantrade.com |
| Softening Point | 90-110 °C | gantrade.com |
| Applications | Inks, Toners, Coatings | gantrade.com |
Thermoplastic Styrene-Allyl Alcohol (SAA) Copolymers
Styrene-allyl alcohol (SAA) copolymers are hard, low molecular weight thermoplastic resins characterized by a high content of primary hydroxyl groups and aromatic hydrocarbons. univarsolutions.comlyondellbasell.com These copolymers are synthesized by heating a mixture of styrene and this compound, often under pressure and at elevated temperatures, with the use of initiators like di-t-butyl peroxide. gantrade.com Special polymerization techniques, such as the gradual feeding of the more reactive styrene monomer, are employed to achieve a uniform copolymer composition. gantrade.com
The high concentration of hydroxyl and aromatic groups in SAA copolymers enhances properties such as adhesion, gloss, weatherability, water resistance, chemical resistance, and hardness in various coating and ink systems. lyondellbasell.com They are utilized in a range of applications, including polyester (B1180765) coatings for appliances and coils, as well as in alkyd coatings for wood finishes, inks, and industrial paints. lyondellbasell.comlyondellbasell.com Anti-corrosion primers for the automotive and industrial equipment sectors also incorporate SAA copolymers. lyondellbasell.com
Table 1: Typical Properties of Styrene-Allyl Alcohol (SAA) Copolymers
| Property | Value | References |
| Molecular Weight (Mw) | 2,000 - 3,100 | gantrade.comlyondellbasell.com |
| Molecular Weight (Mn) | ~1,200 - 1,400 | lyondellbasell.comsigmaaldrich.cn |
| Hydroxyl Content (wt%) | 6.2% | lyondellbasell.com |
| Hydroxyl Number (mg KOH/g) | 205 - 255 | lyondellbasell.comsigmaaldrich.cn |
| Softening Point | 90 - 110 °C | gantrade.com |
| Glass Transition Temperature (Tg) | 63 °C | sigmaaldrich.cn |
| Density (at 25 °C) | ~1.05 g/mL | sigmaaldrich.cn |
| Appearance | Clear/White Pastilles or Flakes | univarsolutions.comlyondellbasell.com |
Acrylic-Allyl Alcohol Copolymers
Copolymers of acrylic monomers and this compound are developed to create acrylic polyols with high hydroxyl functionality and significantly lower viscosities compared to other polyols. gantrade.com These copolymers are typically produced through a bulk free-radical copolymerization process where the more reactive acrylic monomers and an initiator are gradually fed to the this compound at around 140°C. gantrade.com This method allows for the production of oligomers with molecular weights ranging from 500 to 10,000 without the need for a chain transfer agent. researchgate.netacs.org
The resulting hydroxyl-functional acrylic resins are valuable in formulations for high-performance coatings, such as those used in the automotive industry. researchgate.netacs.org They enable the formulation of solvent-borne urethane-acrylic and melamine-acrylic coatings with high solids content (over 65%). gantrade.com The uniform distribution of hydroxyl groups along the polymer chain, a result of the low reactivity of the allyl monomer, is a key feature of these copolymers. researchgate.netacs.org
Allyl-Terminated Polymers and Macromonomers
Allyl-terminated polymers and macromonomers represent a unique class of polymers characterized by the presence of a reactive double bond at the chain end. mdpi.com This terminal allyl group allows for a wide variety of post-synthesis modifications and the creation of diverse polymer architectures. mdpi.comnih.gov These polymers can be synthesized through several methods, including ring-opening polymerization (ROP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). mdpi.com
For instance, allyl-terminated polypropylene (B1209903) macromonomers have been synthesized and subsequently copolymerized with ethylene (B1197577) and α-olefins to create polyolefin-based thermoplastic elastomers with excellent elastic properties. acs.org Similarly, allyl-terminated polystyrene macromonomers have been prepared and used in copolymerization with n-butyl acrylate (B77674) to form graft copolymers. rsc.org The versatility of allyl-terminated polymers makes them valuable precursors for creating end-linked gels and hydrogels. researchgate.net
Poly(allyl glycidyl (B131873) ether) (pAGE) and its Copolymers
Poly(allyl glycidyl ether) (pAGE) is a flexible polyether with pendant allyl groups that serve as functional handles for further chemical modification. nih.gov It is typically synthesized via anionic ring-opening polymerization of allyl glycidyl ether. mdpi.comnih.gov To avoid isomerization of the allyl groups, the polymerization is often conducted at low temperatures. mdpi.comnih.gov
pAGE can be used as a macroinitiator for the polymerization of other monomers, leading to the formation of copolymers with unique properties. For example, it has been used to initiate the ring-opening polymerization of lactide to generate poly(allyl glycidyl ether-co-lactide) copolymers. mdpi.com Amphiphilic diblock and triblock copolymers have also been synthesized by combining pAGE with hydrophilic blocks like poly(ethylene oxide) or polyglycidol. nih.govresearchgate.netrsc.org These copolymers have applications in areas such as drug delivery and as materials for proton-exchange membranes. nih.gov Recently, a degradable polyester, poly(allyl glycidyl ether succinate) (PAGES), was synthesized and utilized in solvent-free DLP 3D printing. nih.gov
Applications in Advanced Materials
The unique chemical structure of this compound lends itself to the creation of advanced materials with specialized properties. Its incorporation into polymers can significantly enhance performance characteristics, making them suitable for demanding applications.
Polymers derived from this compound are valuable components in the formulation of high-performance coatings, adhesives, and elastomers. researchgate.netacs.org The hydroxyl functionality introduced by this compound allows for crosslinking with various resins, such as isocyanates in polyurethane systems, to produce hard, tough, and chemically resistant coatings. google.com
Styrene-allyl alcohol (SAA) copolymers are particularly noted for improving adhesion, gloss, and resistance to water and chemicals in coating systems. lyondellbasell.com They are used in polyester and alkyd coatings for a variety of industrial applications. lyondellbasell.comlyondellbasell.com Acrylic-allyl alcohol copolymers are employed in automotive coatings due to their ability to form high-solids formulations with excellent properties. gantrade.comresearchgate.net this compound-based resins, in general, are recognized for their high-temperature resistance and strong adhesion. nbinno.comriverlandtrading.com this compound alkoxylates are also used in the production of adhesives, coatings, and sealants. atamanchemicals.com
This compound is a key precursor for important thermosetting resins, notably diallyl phthalate (B1215562) (DAP) and allyl diglycol carbonate (ADC).
Diallyl Phthalate (DAP) resins are produced from the reaction of this compound with phthalic anhydride. atamanchemicals.comatamanchemicals.com These thermosetting resins are known for their exceptional electrical insulation properties, dimensional stability, and resistance to heat, water, and chemicals. gantrade.comatamanchemicals.comosaka-soda.co.jp Cured DAP resins can withstand continuous temperatures up to 180°C, and a variation, diallyl isophthalate (B1238265) (DAIP), can tolerate temperatures up to 220°C. gantrade.com They are processed through low-pressure molding and are used in demanding electronic and electrical components that require high reliability under harsh conditions of heat and humidity. gantrade.comatamanchemicals.comosaka-soda.co.jp
Table 2: Properties and Applications of Diallyl Phthalate (DAP) Resins
| Property | Description | References |
| Heat Resistance | Continuous use up to 180°C (DAP) and 220°C (DAIP). High heat distortion temperature. | gantrade.comosaka-soda.co.jp |
| Electrical Properties | Excellent electrical insulation, high tracking resistance (CTI > 500 V), and arc resistance, maintained in high humidity. | gantrade.comraschig.de |
| Dimensional Stability | Low moisture absorption and excellent post-mold dimensional stability. | atamanchemicals.com |
| Chemical Resistance | Resistant to solvents, acids, and alkalis. | atamanchemicals.com |
| Applications | Electrical connectors, switches, circuit breakers, terminal boards, coil bobbins, and molding compounds for aerospace and military use. | atamanchemicals.comosaka-soda.co.jpraschig.de |
Allyl Diglycol Carbonate (ADC) , commercially known as CR-39, is a specialty thermosetting resin created from this compound. gantrade.com It is cured using peroxides to form optical polymers with outstanding abrasion and scratch resistance, and a density about half that of glass. gantrade.comontosight.ai CR-39 is renowned for its exceptional optical clarity and impact resistance. ontosight.ai Its primary application is in the manufacturing of ophthalmic lenses, but it is also used for safety shields, radiation detection devices, and photographic filters. gantrade.comontosight.ai
Optical Resins and Plastics
This compound is a key component in the production of high-performance optical resins and plastics, most notably through its derivative, allyl diglycol carbonate (ADGC). gantrade.comlyondellbasell.com This monomer is polymerized to create poly(allyl diglycol carbonate) (PADC), a thermosetting transparent optical polymer commercially known as CR-39®. gantrade.commedcraveonline.comtypepad.comwikipedia.org CR-39® is widely used in the manufacturing of eyeglass lenses due to its exceptional optical clarity, high abrasion and scratch resistance, and low density compared to glass. gantrade.comwikipedia.orgppg.com
The production of CR-39® involves the polymerization of the ADGC monomer, often initiated by peroxides like diisopropyl peroxydicarbonate (IPP) or benzoyl peroxide (BPO). wikipedia.org The resulting polymer features a dense, cross-linked three-dimensional network, which imparts its characteristic durability and resistance to heat and chemicals. gantrade.comwikipedia.orgppg.com Copolymers of ADGC with other monomers, such as methyl methacrylate (B99206) (MMA), have been developed to enhance properties like thermal stability and impact resistance. gantrade.com
Beyond ophthalmic lenses, this compound-based resins are utilized in other optical applications, including safety glass, CRT screens, and windows for bar code scanners and imagers. typepad.comatamanchemicals.comcognitivemarketresearch.com
Silane (B1218182) Coupling Agents
This compound is an important intermediate in the synthesis of various silane coupling agents. gantrade.comnjchm.comgoogle.com These compounds act as adhesion promoters at the interface between organic polymers and inorganic materials, such as glass fibers and coatings. njchm.com The dual reactivity of this compound allows for the introduction of an allyl group, which can then be further functionalized to create specific silane structures.
Key commercial silane coupling agents derived from this compound include:
3-Glycidoxypropyltrimethoxysilane (A-187): This agent is produced using allyl glycidyl ether (AGE), a direct derivative of this compound. gantrade.com
3-Methacryloxypropyltrimethoxysilane (A-174): The synthesis of this silane involves allyl methacrylate (AMA), another derivative of this compound. gantrade.comresearchgate.net
The general process involves reacting this compound to form an intermediate like AGE or AMA, which is then reacted with a silane precursor. gantrade.comresearchgate.net These coupling agents are widely used in the fiberglass and coatings industries to improve the bond between the resin matrix and the reinforcing fibers or substrate. njchm.comzpmxchem.com
Photosensitive Polyurethane Coatings
This compound and its derivatives are utilized in the formulation of photosensitive polyurethane coatings. njchm.comzpmxchem.commit-ivy.com These coatings are designed to cure or crosslink upon exposure to light, typically ultraviolet (UV) radiation. google.com Allyl urethane, a product derived from this compound, is a key component in these systems. njchm.commit-ivy.comruifuchemical.com
The incorporation of allyl groups into the polyurethane backbone provides reactive sites for photoinitiated polymerization. google.com When exposed to a suitable light source and in the presence of a photoinitiator, the allyl groups can undergo addition polymerization, leading to the formation of a crosslinked, durable coating. google.com This technology is employed in various applications, including industrial coatings and casting industries. njchm.commit-ivy.comruifuchemical.com Research has also explored the synthesis of UV-curable polyurethane acrylate oligomers by reacting hydroxypropyl-terminated polydimethylsiloxane (B3030410) (PDMS), synthesized using this compound, with an isocyanate and a hydroxyalkyl acrylate. researchgate.net
Chemical Intermediates for Glycerol (B35011), Glycidyl Ethers, Esters, and Amines
This compound serves as a versatile chemical intermediate for the synthesis of several important classes of compounds, including glycerol, glycidyl ethers, esters, and amines. atamanchemicals.comwikipedia.orgleochemo.in
Glycerol: this compound can be converted to glycerol through a process involving epoxidation to glycidol, followed by hydrolysis. atamanchemicals.comresearchgate.netwikipedia.org This route has been a commercially significant method for glycerol production. chemcess.com
Glycidyl Ethers: The reaction of this compound with epichlorohydrin (B41342) produces allyl glycidyl ether (AGE). gantrade.comresearchgate.net AGE is used as a reactive diluent and as a raw material for silane coupling agents and epichlorohydrin rubber. gantrade.comresearchgate.net
Esters: A variety of polymerizable esters are prepared from this compound. atamanchemicals.comwikipedia.org A prominent example is diallyl phthalate (DAP), which is used in the production of thermosetting resins and plasticizers. lyondellbasell.comatamanchemicals.comwikipedia.org
Amines: this compound can be reacted with amines to produce various allylic amines. organic-chemistry.orggoogleapis.com This can be achieved through a dehydrative allylation process using a solid catalyst. organic-chemistry.org These amines are valuable intermediates in organic synthesis.
Raw Material for 1,4-Butanediol (B3395766) and 2-methyl-1,3-propanediol (B1210203) Production
A significant industrial application of this compound is its use as a raw material for the production of 1,4-butanediol (BDO) and its isomer, 2-methyl-1,3-propanediol (MPO or MPDiol). gantrade.comlyondellbasell.comresearchgate.net This process involves the hydroformylation (oxo process) of this compound, followed by hydrogenation. google.comdcc.com.twdcc.com.tw
The hydroformylation of this compound with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst yields a mixture of 4-hydroxybutyraldehyde (B1207772) and 3-hydroxy-2-methylpropanal. google.comchemicalbook.comtaylorfrancis.comwipo.int Subsequent hydrogenation of these aldehyde intermediates produces 1,4-butanediol and 2-methyl-1,3-propanediol, respectively. dcc.com.twdcc.com.twchemicalbook.com
BDO is an important industrial chemical used in the production of polybutylene terephthalate (B1205515) (PBT), polyurethanes (PU), and tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com MPO is a non-linear diol used in the manufacture of unsaturated polyester resins, polyurethanes, and as a modifier for PET to improve dye uptake and other properties. dcc.com.twchemicalbook.comyearnintl.com
Diverse Research Applications of Allyl Alcohol in Organic Synthesis and Beyond
Precursor in Organic Synthesis
Allyl alcohol is a fundamental raw material in the synthesis of a vast number of chemical compounds. riverlandtrading.comresearchgate.net Its bifunctionality enables it to undergo reactions characteristic of both alcohols and alkenes, providing a gateway to a wide variety of derivatives. njchm.com This versatility makes it a key intermediate in the production of polymers, resins, plasticizers, and other specialty chemicals. atamanchemicals.comwikipedia.org
Synthesis of Pharmaceuticals and Pesticides
The structural motif of this compound is incorporated into numerous biologically active molecules, making it a significant starting material in the pharmaceutical and agrochemical industries. taylorandfrancis.comcrasus.co.jp It serves as a precursor for the synthesis of various pharmaceuticals, including barbiturates like methohexital (B102721) and secobarbital, which are used as anesthetics. wikipedia.org In the realm of pesticides, this compound is utilized in the manufacturing of herbicides and fungicides. atamanchemicals.comnih.gov The reactivity of the allyl group allows for the introduction of specific functionalities required for the desired biological activity of these compounds. researchgate.net
Flavors and Fragrances
The distinct and potent aroma of this compound and its derivatives makes them valuable components in the flavor and fragrance industry. chemicalbull.com It is used in the synthesis of various aroma compounds that mimic natural scents and flavors. chemicalbull.com For instance, allyl heptanoate, synthesized from this compound and heptanoic acid, possesses a fruity fragrance reminiscent of apple and apricot and is used in perfumes, colognes, and food flavorings. chemicalbull.com Similarly, allyl-3-cyclohexylpropionate, another derivative, is a key component in pineapple-type perfume compositions and taste complexes. perfumerflavorist.com
Diallyl Derivatives
This compound is a key starting material for the synthesis of various diallyl derivatives. These compounds, which contain two allyl groups, are important monomers and crosslinking agents in the production of polymers and resins. atamanchemicals.com For example, the reaction of this compound with allyl chloride produces diallyl ether. chemcess.com Diallyl phthalate (B1215562), another significant derivative, is prepared from this compound and is used in the production of thermosetting resins known for their excellent electrical and thermal properties. atamanchemicals.comwikipedia.org The synthesis of diallyl anilines can be achieved through the reaction of anilines with allyl bromide, a derivative of this compound. tandfonline.com
Interactive Table: Examples of Diallyl Derivatives from this compound
| Derivative Name | Precursors | Key Application Areas |
| Diallyl Ether | This compound, Allyl Chloride | Chemical Intermediate |
| Diallyl Phthalate | This compound, Phthalic Anhydride | Thermosetting Resins, Electrical Components |
| Diallyl Anilines | Aniline, Allyl Bromide | Organic Synthesis Intermediate |
Allyl Bromide Synthesis
Allyl bromide is a crucial reagent in organic synthesis, widely used for introducing the allyl group into various molecules. wikipedia.org A primary commercial method for its production involves the reaction of this compound with hydrobromic acid. wikipedia.orgprepchem.com This reaction can be carried out in the presence of sulfuric acid to facilitate the process. google.com The resulting allyl bromide is a versatile alkylating agent used in the synthesis of polymers, pharmaceuticals, and other organic compounds. wikipedia.org
Reagent and Analytical Applications
Beyond its role as a synthetic precursor, this compound also finds applications as a reagent in specific chemical analyses.
Determination of Mercury
This compound is utilized as a reagent in the determination of mercury. njchm.com This application leverages a specific chemical reaction between this compound and mercury ions, which can be quantified to determine the concentration of mercury in a sample. The exact mechanism involves the interaction of the double bond in this compound with mercury species.
Fixative in Microscope Analysis
In the field of microscopy, proper fixation of biological specimens is crucial for preserving cellular structure and integrity for detailed examination. While formalin is a commonly used fixative, alcohol-based fixatives are gaining attention as safer and effective alternatives. nih.gov Alcohols, such as ethanol (B145695) and methanol (B129727), act as coagulating fixatives by precipitating proteins, a mechanism that can preserve the antigenicity of proteins better than the cross-linking action of formalin. nih.gov This property is particularly advantageous for immunohistochemical studies.
Although not a primary fixative, this compound's properties are relevant in the broader context of alcohol-based fixation. For instance, alcohol-based fixatives, in general, are known to be effective in preserving nucleic acids. nih.gov While specific studies detailing the use of pure this compound as a primary fixative are not prevalent, its chemical nature as an alcohol suggests its potential contribution to fixation protocols, possibly in combination with other reagents. The primary mechanism of alcohol fixation involves the dehydration and precipitation of cellular components, which helps to maintain the morphological and molecular characteristics of the tissue. nih.gov
Biotechnological and Biomedical Research
This compound serves as a valuable tool in various areas of biotechnological and biomedical research, from inducing disease models to studying microbial metabolism and developing new materials for medical applications.
Inducing Liver Damage Models
A significant application of this compound in biomedical research is its use in creating animal models of liver damage. innovareacademics.innih.govtaylorandfrancis.comoup.com This hepatotoxicity is primarily mediated by its metabolite, acrolein, which is produced by the action of the enzyme alcohol dehydrogenase in the liver. innovareacademics.intaylorandfrancis.comwikipedia.org Acrolein is a highly reactive aldehyde that depletes cellular stores of glutathione (B108866), a key antioxidant, leading to hepatocellular necrosis, particularly in the periportal region of the liver lobule. innovareacademics.intaylorandfrancis.com
Researchers utilize these this compound-induced liver injury models to study the mechanisms of hepatotoxicity and to evaluate the efficacy of potential hepatoprotective agents. nih.gov For example, studies have shown that administration of this compound to rats leads to increased levels of serum enzymes such as SGOT and SGPT, and total bilirubin, which are markers of liver damage. innovareacademics.in These models are also used to investigate how pre-existing conditions, like diabetes, might exacerbate chemically induced liver injury. nih.govresearchgate.netjst.go.jp
Table 1: Key Research Findings in this compound-Induced Liver Damage Models
| Research Focus | Key Findings | References |
|---|---|---|
| Mechanism of Toxicity | This compound is metabolized by alcohol dehydrogenase to the toxic metabolite acrolein, which depletes glutathione and causes hepatocellular necrosis. | innovareacademics.intaylorandfrancis.comwikipedia.org |
| Animal Models | Used to induce periportal-specific liver lesions in rats to study hepatotoxicity. | taylorandfrancis.comoup.com |
| Diabetic Models | This compound-induced liver injury is enhanced in diabetic rat models due to lower hepatic detoxification capacity. | nih.govresearchgate.netjst.go.jp |
| Co-exposure Studies | The hepatotoxicity of doxorubicin (B1662922) is enhanced by pretreatment with this compound. | aacrjournals.org |
Yeast Growth and Metabolism Studies
This compound is a useful compound for studying yeast metabolism, particularly the function of alcohol dehydrogenase (ADH). jmb.or.kroup.commdpi.comnih.gov In yeast, ADH oxidizes this compound to the toxic compound acrolein. jmb.or.kroup.commdpi.com This toxicity is exploited by researchers to select for yeast mutants with reduced ADH activity, as these mutants show increased resistance to this compound. oup.complos.org
These studies provide insights into the role of different ADH isoenzymes in yeast and how their expression is regulated. oup.complos.org For instance, research on Saccharomyces cerevisiae has shown that the potent selective growth inhibitory activity of this compound is linked to the catalyzing activity of yeast ADH. jmb.or.kr Furthermore, studies on xylose-fermenting yeasts like Candida maltosa have used this compound to isolate and characterize ADH-deficient mutants, revealing the specific roles of different ADH genes in sugar metabolism. plos.org A transcriptome analysis of yeast treated with a sub-lethal dose of this compound showed differential regulation of approximately 30% of the yeast genome, affecting diverse cellular processes. researchgate.net
Antifungal Properties (from Garlic-Derived this compound)
This compound, which can be derived from alliin (B105686) found in garlic, exhibits potent antifungal properties, particularly against yeasts like Candida utilis and Candida albicans. jmb.or.krnih.govpsu.edunih.govmicrobiologyresearch.org Interestingly, this compound demonstrates fungicidal activity, in contrast to the fungistatic activity of garlic oil. nih.gov The antifungal mechanism is linked to the in-cell conversion of this compound to the highly cytotoxic acrolein by the yeast's own alcohol dehydrogenase. jmb.or.krpsu.edu
Research has shown that this compound is significantly more inhibitory to yeasts than to bacteria, with the average minimum inhibitory concentration (MIC) for yeasts being approximately three orders of magnitude lower than for bacteria. jmb.or.kr Combination studies have revealed a strong synergistic antiyeast activity when garlic oil and this compound are used together. nih.gov The investigation into the effects of garlic-derived this compound on Candida albicans has shown that it induces oxidative stress, characterized by NADH oxidation, glutathione depletion, and an increase in reactive oxygen species. psu.edumicrobiologyresearch.org
Table 2: Antifungal Activity of Garlic-Derived this compound
| Organism | Activity | Key Findings | References |
|---|---|---|---|
| Candida utilis | Fungicidal | MIC of approximately 25 ppm; Strong synergistic effect with garlic oil. | nih.gov |
| Yeasts (general) | Potent selective inhibition | Average MIC for yeasts is 0.0056% compared to 5.0% for bacteria. | jmb.or.kr |
| Candida albicans | Induces oxidative stress | Causes NADH oxidation, glutathione depletion, and increased reactive oxygen species. | psu.edumicrobiologyresearch.org |
Polymer-Based Drug Delivery and Tissue Engineering
In the realm of biomedical materials, polymers containing allyl functional groups are gaining prominence for applications in drug delivery and tissue engineering. nih.govnih.gov The allyl group, with its reactive double bond, allows for versatile post-synthesis modifications, enabling the creation of polymers with tunable properties. nih.govnih.gov
This compound itself can be used in the synthesis of polymers for biomedical applications. For example, plasma polymerization of this compound can create hydrophilic coatings that have shown potential in promoting the attachment and proliferation of human dermal fibroblast cells while resisting bacterial biofilm formation, making them suitable for medical devices and tissue culture scaffolds. aston.ac.ukacs.org Furthermore, copolymers synthesized using this compound derivatives, such as allyl glycidyl (B131873) ether, have been developed as pH-responsive nanocarriers for targeted drug delivery in cancer therapy. rsc.org Research has also explored the use of this compound in creating polymer-grafted graphene oxide for metronidazole (B1676534) drug delivery. researchgate.net
Environmental Remediation (Theoretical Considerations)
The potential application of this compound in environmental remediation is an area of theoretical exploration. One study has investigated the use of surfactant foam, stabilized by additives including this compound, for the remediation of diesel-contaminated soil. researchgate.netresearchgate.net In this theoretical framework, this compound acts as a biodegradable additive to enhance the stability of surfactant foams.
The research indicated that a foam stabilized by the surfactant Tween 80 with the addition of 0.3 weight% of this compound was the most stable and resulted in a maximum diesel removal efficiency of 71%. researchgate.net Another surfactant, SDS, when combined with 0.3 weight% this compound, also showed significant diesel oil removal efficiency. researchgate.net These findings suggest that this compound could theoretically be a component in developing more effective and environmentally friendly methods for cleaning up soil contaminated with petroleum products.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The synthesis of allyl alcohol and its derivatives is a focal point for the development of innovative catalytic systems aimed at improving efficiency, selectivity, and sustainability.
A significant area of research involves the direct activation of allyl alcohols in catalytic reactions, bypassing the need for pre-activation steps. For instance, palladium-catalyzed allylic amination reactions using allyl alcohols and amines have been studied with a phosphoramidite (B1245037) palladium catalyst. Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that co-catalysts like 1,3-diethylurea (B146665) can facilitate the reaction through a cooperative hydrogen-bonding array, which activates the hydroxyl group of the this compound. mdpi.com
Furthermore, advancements in asymmetric catalysis are enabling the stereoselective synthesis of complex molecules from this compound derivatives. Dual iridium/amine catalysis has been successfully employed in the allylation of various aldehydes, leading to the synthesis of key intermediates for natural products like (−)-actinophyllic acid. nih.gov These systems often utilize promoters such as maleic acid or bismuth(III) triflate to achieve high stereocontrol. nih.gov The development of nickel-catalyzed enantioselective allylic alkylation of lactones and lactams with unactivated allyl alcohols represents another frontier, creating all-carbon quaternary stereocenters with high enantioselectivity. nih.gov
Catalyst development also focuses on improving the production of this compound from renewable resources like glycerol (B35011). Researchers have investigated various catalysts to enhance the one-step oxidative dehydrogenation of glycerol to acrylic acid, where this compound is a key intermediate. osti.gov Catalysts such as W-V-Nb-O bronze and iron oxide domains on iron orthovanadate have shown promise, though challenges with catalyst stability and selectivity remain. osti.gov Doping of catalysts, for example, adding tungsten to Mo-V mixed oxide catalysts or sodium sulfate (B86663) to calcium sulfate, has been shown to improve stability and yield. osti.gov
| Catalyst System | Reaction Type | Key Findings |
| Phosphoramidite Palladium w/ 1,3-diethylurea | Allylic Amination | Urea co-catalyst facilitates reaction via hydrogen bonding. mdpi.com |
| Dual Iridium/Amine | Asymmetric Allylation | Enables stereoselective synthesis of complex molecules. nih.gov |
| Nickel-Bisphosphine | Enantioselective Allylic Alkylation | Creates all-carbon quaternary stereocenters. nih.gov |
| W-V-Nb-O Bronze | Glycerol Dehydrogenation | Achieved a 34% acrylic acid yield with acrolein as a byproduct. osti.gov |
| Mo-V Mixed Oxide | This compound Oxidation | Heptagonal channels in the catalyst structure are key active sites. osti.gov |
Advanced Computational Modeling for Mechanism Prediction and Toxicity Assessment
Computational chemistry is playing an increasingly vital role in elucidating reaction mechanisms and predicting the toxicological properties of this compound.
Density Functional Theory (DFT) has become an indispensable tool for studying the intricate mechanisms of reactions involving this compound. For example, DFT calculations have been used to investigate the nickel-catalyzed regioselective carboxylation of allylic alcohols. bohrium.com These studies revealed a novel mechanism where water acts as a proton shuttle in the rate-determining C-O bond activation step. bohrium.com Similarly, the mechanism of palladium-catalyzed direct amination of allylic alcohols has been explored computationally, highlighting the activating role of additives. mdpi.com Computational models have also been used to understand the isomerization of allylic alcohols, comparing different potential mechanisms like the η³-oxo-allyl pathway. rsc.org
In the realm of toxicology, computational methods are being used to predict the adverse effects of this compound and its metabolites. Studies have employed in silico techniques to form chemical categories and apply read-across methods to fill data gaps for endpoints like acute toxicity and skin sensitization. uni-ruse.bg These approaches are crucial for risk assessment under regulations like REACH. The proelectrophilic nature of allyl alcohols, where they are metabolized to reactive α,β-unsaturated aldehydes, is a key focus of these models. uni-ruse.bg
Expansion of Bio-based and Sustainable Production Pathways
The shift towards a bio-based economy has spurred significant research into sustainable methods for producing this compound, primarily from glycerol, a byproduct of biodiesel production.
One promising route is the deoxydehydration (DODH) of glycerol. mdpi.com This reaction, often employing rhenium-based catalysts and a reductant, converts glycerol to this compound by removing two adjacent hydroxyl groups. mdpi.com Another approach involves the reaction of glycerol with formic acid, which can achieve high yields of this compound without a catalyst under specific conditions. chemicalprocessing.comgoogle.com This method is noted for being a clean reaction, producing this compound and its corresponding formate (B1220265), which can be hydrolyzed back to the pure alcohol. chemicalprocessing.com
Recently, a new catalyst has been developed that can selectively reduce this compound, a derivative of glycerol, to produce bio-based propylene (B89431), a key component in plastics manufacturing. asiaresearchnews.com This contributes to a more sustainable chemical industry by utilizing renewable feedstocks. asiaresearchnews.com
| Feedstock | Production Method | Key Features |
| Glycerol | Deoxydehydration (DODH) | Uses rhenium-based catalysts; removes adjacent hydroxyl groups. mdpi.com |
| Glycerol | Reaction with Formic Acid | High yield without a catalyst; clean reaction. chemicalprocessing.comgoogle.com |
| Carbohydrates | Conversion to Propylene Glycol | Multi-step process involving dehydration and oxidation. rsc.org |
| Glycerol | Deoxydehydration with Formic Acid | Two-step process to produce acrylic acid via this compound. cnr.it |
| Glycerol Derivative | Catalytic Reduction | Produces bio-based propylene. asiaresearchnews.com |
Exploration of New Applications in Polymer and Materials Science
This compound's unique bifunctionality, possessing both a polymerizable double bond and a reactive hydroxyl group, makes it a valuable monomer in the synthesis of a wide range of polymers and materials.
This compound is incorporated into various polymers to provide pendant hydroxyl groups for crosslinking reactions. acs.org It is used to create thermoplastic copolymers with monomers like styrene (B11656) and acrylates, which find applications in coatings, inks, and toners. gantrade.com The resulting styrene-allyl alcohol (SAA) copolymers are low molecular weight polyols used to impart hardness and toughness to surface coatings. google.com
Thermosetting resins are another significant application area. Diallyl phthalate (B1215562) (DAP) resins and allyl diglycol carbonate (ADGC) are examples of thermosets derived from this compound that are used in applications requiring durable materials. gantrade.com While the direct polymerization of this compound often leads to low molecular weight oligomers, post-polymerization modification strategies are being explored to create linear, high molar mass poly(this compound) (PAA). researchgate.net
The reactivity of the allyl group allows for a variety of post-synthesis modifications, including thiol-ene click reactions, epoxidation, and grafting, which expands the functional possibilities of allyl-containing polymers for biomedical applications such as drug delivery and antimicrobial coatings. nih.gov
Deeper Understanding of Molecular and Epigenetic Toxicity Mechanisms
Research continues to unravel the complex mechanisms underlying the toxicity of this compound, with a growing focus on its molecular and epigenetic effects.
It is well-established that the hepatotoxicity of this compound is primarily due to its metabolic conversion to the highly reactive aldehyde, acrolein, by alcohol dehydrogenase. oup.comwikipedia.org Acrolein can cause significant cellular damage. oup.com Studies using model organisms like budding yeast have provided detailed insights into the molecular cytotoxicity. A genome-wide transcriptome analysis revealed that exposure to a sublethal dose of this compound resulted in the differential regulation of approximately 30% of the yeast genome. acs.orgnih.gov The affected genes are involved in diverse cellular processes, including DNA damage repair, stress response, and cell cycle control. acs.orgnih.gov
Emerging research is also exploring the epigenetic basis of this compound's toxicity. Studies have demonstrated that this compound toxicity can be mediated through histone tails and chromatin modifiers. acs.orgnih.gov This suggests that exposure to this compound can lead to heritable changes in gene expression without altering the DNA sequence itself. This aligns with broader research on how environmental factors like alcohol can induce epigenetic changes, such as alterations in DNA methylation and histone modifications, which can contribute to disease states. nih.govyoutube.com
Therapeutic Interventions for this compound Intoxication
Given the significant toxicity of this compound, primarily through its metabolite acrolein, research into effective therapeutic interventions is crucial.
The main strategy for treating this compound poisoning is to counteract the effects of acrolein. One approach is the administration of thiol compounds like N-acetylcysteine, which can help detoxify acrolein. oup.com Another potential therapeutic avenue is the inhibition of alcohol dehydrogenase (ADH), the enzyme responsible for converting this compound to acrolein. Ethanol (B145695) can act as a competitive inhibitor of ADH, potentially reducing the formation of the toxic metabolite. oup.com Studies in yeast have also suggested pyrazole (B372694), another ADH inhibitor, as a possible antidote for this compound intoxication. acs.orgnih.govresearchgate.net
Comprehensive Ecotoxicological Profiling
Understanding the environmental fate and impact of this compound is essential for its safe use and management.
This compound is known to be very toxic to aquatic organisms. lyondellbasell.comthermofisher.com However, it is also considered to be readily biodegradable and is not expected to bioaccumulate. lyondellbasell.com Its high water solubility means it is likely to be mobile in the environment and may spread in water systems. thermofisher.com In the atmosphere, it degrades through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4.32 hours. nih.gov
While some data exists, there is a recognized need for more comprehensive ecotoxicological data for this compound to perform a complete risk assessment. herts.ac.uk Ongoing efforts aim to fill these data gaps to better understand its potential environmental impacts.
Q & A
What are the primary metabolic pathways of allyl alcohol in mammalian systems, and how do they influence experimental models?
This compound is metabolized via alcohol dehydrogenase (ADH) to acrolein, a reactive α,β-unsaturated aldehyde responsible for hepatotoxicity. Acrolein is detoxified by aldehyde dehydrogenase to acrylic acid or conjugated with glutathione. Experimental models (e.g., rodents) show that ADH-negative strains are resistant to toxicity, while ADH-positive strains exhibit dose-dependent liver necrosis . Methodological considerations include:
- Use of ADH inhibitors (e.g., pyrazole) to validate metabolic pathways.
- Monitoring urinary metabolites like S-(3-hydroxypropyl) mercapturic acid to confirm acrolein formation.
- Strain-specific selection (e.g., Peromyscus maniculatus AdhN vs. AdhF) to isolate metabolic contributions .
How can researchers optimize the epoxidation of this compound using Ti-BETA catalysts?
Epoxidation over Ti-BETA catalysts requires optimization of:
- Temperature : 40–60°C balances reaction rate and selectivity.
- Solvent : Methanol enhances glycidol yield by stabilizing intermediates.
- H₂O₂ concentration : 30 wt% minimizes side reactions (e.g., diol formation).
- Catalyst loading : 5–10 wt% of substrate maximizes active site utilization.
Statistical experimental design (rotatable uniform design) is recommended to model yield, selectivity, and conversion .
What challenges exist in separating this compound from aqueous solutions, and what methods are effective?
This compound forms a low-boiling azeotrope with water (72% this compound at 100.23 kPa), complicating distillation. Effective strategies include:
- Pressure-swing distillation : Reduced pressure (9.60–42.25 kPa) shifts azeotropic composition, enabling separation .
- Entrainer selection : Diallyl ether or 2-hexanol improves phase splitting in vapor-liquid equilibrium (VLE) systems .
- Thermodynamic modeling : NRTL, UNIQUAC, or Wilson models predict VLE behavior with <0.24°C RMSD in temperature .
What statistical experimental design methods are applicable in optimizing this compound epoxidation?
Rotatable uniform design (RUD) allows simultaneous variation of parameters (temperature, catalyst loading, H₂O₂ concentration) to maximize glycidol yield. Response surface methodology (RSM) validates interactions between variables, while ANOVA identifies significant factors. Layer drawings (3D contour plots) visualize optimal conditions .
What enzymatic mechanisms are involved in this compound toxicity in zebrafish embryos?
In zebrafish, adh8a overexpression increases this compound toxicity by enhancing its conversion to acrolein. GC-MS analysis shows undetectable this compound levels in adh8a-injected embryos, confirming metabolic activation. Control experiments with adh8b or gfp mRNA show residual this compound (0.23–58 pg/embryo), highlighting isoform-specific ADH activity .
How does the choice of thermodynamic models affect the accuracy of vapor-liquid equilibrium (VLE) data for this compound mixtures?
- NRTL : Best for polar/non-polar binaries (e.g., this compound/2-hexanol) due to local composition adjustments.
- UNIQUAC : Effective for systems with size/shape differences (e.g., this compound/MIBK).
- Wilson : Suitable for miscible mixtures but less accurate for azeotropes.
Thermodynamic consistency tests (Herington, Redlich-Kister) ensure data reliability before model fitting .
What are the key considerations in designing hepatotoxicity studies for this compound using animal models?
- Dose range : 21–84 mg/kg in mice induces periportal necrosis (LD₅₀ ≈52 mg/kg).
- Biomarkers : Plasma lactate dehydrogenase (LDH) and sorbitol dehydrogenase (SDH) indicate liver damage.
- Metabolic inhibition : Co-administration of ADH inhibitors (e.g., 4-methylpyrazole) to isolate acrolein’s role .
How do surface interactions on Au(111) influence this compound desorption kinetics in TPD experiments?
This compound physisorbs on Au(111) without decomposition, as shown by reproducible TPD spectra and absence of carbon/oxygen residues in AES. Zero-order desorption kinetics (α1 peak at ~160 K) suggest multilayer desorption, while α2 peaks correspond to monolayer binding. No isomerization or coupling products are detected .
What synthetic routes are available for this compound production, and what are their industrial implications?
- Allyl chloride hydrolysis : High-purity this compound via continuous hydrolysis (nickel reactors). Requires azeotropic distillation with diallyl ether for dehydration .
- Propylene oxide isomerization : Catalyzed by lithium phosphate at 200–300°C. Lower purity (72% azeotrope) but scalable for bulk production .
How do copolymerization parameters affect the synthesis of this compound-based polymers?
Reactivity ratios (e.g., r₁=0.3309 for this compound polyethylene glycol ether, r₂=0.0476 for maleic anhydride) determine copolymer composition. Low conversion rates (<10%) minimize composition drift. Radical initiators (e.g., AIBN) at 60–80°C optimize chain propagation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
